Vonoprazan Fumarate
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2022 and has 5 investigational indications.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(E)-but-2-enedioic acid;1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S.C4H4O4/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;5-3(6)1-2-4(7)8/h2-9,11-12,19H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGSHYHKHPCCJW-WLHGVMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881681-01-2, 1260141-27-2 | |
| Record name | 5-(2-Fluorophenyl)-N-methyl-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-methanamine (2E)-2-butenedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881681-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vonoprazan fumurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881681012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAK 438 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260141272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VONOPRAZAN FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QW3X4AMLB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Vonoprazan Fumarate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vonoprazan Fumarate, a first-in-class potassium-competitive acid blocker (P-CAB), represents a significant advancement in the management of acid-related gastrointestinal disorders. Developed by Takeda Pharmaceutical Company, Vonoprazan offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs), leading to a more rapid, potent, and sustained suppression of gastric acid. This technical guide provides an in-depth overview of the discovery of this compound, detailed chemical synthesis pathways with experimental protocols, its mechanism of action, and a summary of key clinical efficacy data.
Discovery and Development
The quest for a more effective and reliable acid suppressant than existing proton pump inhibitors (PPIs) led to the discovery of this compound (TAK-438). Researchers at Takeda Pharmaceutical Company aimed to overcome the limitations of PPIs, such as the need for acid activation, variable efficacy depending on CYP2C19 genetic polymorphisms, and relatively slow onset of action.[1] The research initiative sought to identify a potent, long-lasting potassium-competitive acid blocker.[2]
Through high-throughput screening, a pyrrole derivative was identified as a promising hit compound.[3] Subsequent medicinal chemistry efforts focused on optimizing this scaffold, leading to the discovery of 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine, known as Vonoprazan.[2] This compound exhibited potent and selective inhibitory activity against H+,K+-ATPase through reversible and K+-competitive ionic binding.[2] Its fumarate salt was selected for development due to its favorable physicochemical properties.
Chemical Synthesis Pathways
Several synthetic routes for this compound have been developed, each with its own advantages. The following sections detail two prominent pathways.
Synthesis from 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate
A practical and efficient synthesis of this compound has been developed starting from 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. This four-step process involves ester hydrolysis, amidation, sulfonyl chloride substitution, and amide reduction.[4][5]
Caption: Synthesis of this compound from a pyrrole carboxylate precursor.
Step 1: Ester Hydrolysis To a solution of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate in methanol and water, sodium hydroxide is added. The mixture is heated to 60°C for 3 hours. After cooling, the pH is adjusted with hydrochloric acid to precipitate the carboxylic acid, which is then filtered and dried to yield 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid.[1]
Step 2: Amidation The resulting carboxylic acid is dissolved in a suitable solvent, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and triethylamine are added. Methylamine is then introduced, and the reaction is stirred at room temperature until completion. The product, 5-(2-fluorophenyl)-N-methyl-1H-pyrrole-3-carboxamide, is isolated after an aqueous workup.[1][6]
Step 3: Sulfonylation The amide from the previous step is dissolved in an anhydrous solvent such as tetrahydrofuran (THF) and cooled. A strong base like n-butyllithium is added to deprotonate the pyrrole nitrogen. Pyridine-3-sulfonyl chloride is then added, and the reaction is stirred until completion. The resulting product is 5-(2-fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide.[6]
Step 4: Amide Reduction and Salt Formation The sulfonamide is dissolved in THF and a reducing agent, such as lithium aluminum hydride (LiAlH4), is added slowly at 0°C. The reaction is stirred for several hours. After completion, the reaction is quenched, and the crude Vonoprazan is extracted. The free base is then treated with a solution of fumaric acid in methanol. The resulting precipitate is filtered and recrystallized to give this compound.[5]
Synthesis via Atom Transfer Radical Cyclization (ATRC)
A more recent and redox-economical approach involves the use of atom transfer radical cyclization (ATRC) to construct the core pyrrole ring.[7][8] This method avoids the use of some of the more hazardous reagents and multiple redox steps of earlier syntheses.[8]
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jmnc.samipubco.com [jmnc.samipubco.com]
- 4. Novel and practical synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 5. Development of a new manufacturing process for vonoprazan via atom-transfer-radical-cyclization | Poster Board #606 - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Process of this compound [cjph.com.cn]
Vonoprazan Fumarate: A Technical Guide to its Core Mechanism of Action as a Potassium-Competitive Acid Blocker
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-related disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcers, represent a significant global health burden. For decades, the primary treatment modality has been proton pump inhibitors (PPIs), which irreversibly inhibit the gastric H+,K+-ATPase, the final step in the acid secretion pathway.[1] However, PPIs have inherent limitations, including a slow onset of action, requirement for acid-activated conversion to their active form, and variability in efficacy due to cytochrome P450 (CYP) 2C19 genetic polymorphisms.[2][3]
Vonoprazan, a potassium-competitive acid blocker (P-CAB), represents a significant advancement in acid suppression therapy.[4] This novel, orally active compound directly inhibits the H+,K+-ATPase through a distinct mechanism, overcoming many of the limitations associated with traditional PPIs.[5][6] This technical guide provides an in-depth exploration of the core mechanism of action of Vonoprazan, supported by quantitative data, experimental methodologies, and visual representations of key pathways and concepts.
Core Mechanism of Action: Reversible Potassium Competition
The fundamental mechanism of Vonoprazan is its ability to inhibit gastric acid secretion by reversibly binding to the gastric H+,K+-ATPase enzyme in a potassium-competitive manner.[7] Unlike PPIs, which form covalent bonds with the proton pump, Vonoprazan's action is ionic and reversible.[7][8]
Key Mechanistic Features:
-
Direct and Competitive Inhibition: Vonoprazan directly competes with potassium ions (K+) for their binding site on the luminal side of the H+,K+-ATPase.[4][8] By blocking this critical site, it prevents the conformational change in the enzyme necessary for the exchange of H+ and K+ ions, thereby halting the secretion of hydrogen ions into the gastric lumen.[8][9]
-
No Requirement for Acid Activation: PPIs are prodrugs that require an acidic environment (pH < 4) for conversion into their active sulfonamide form.[10][11] In contrast, Vonoprazan is an active drug that does not need acid activation.[5][7] This allows it to inhibit both active and inactive proton pumps, leading to a more rapid onset of action.[2][12]
-
High pKa and Accumulation: Vonoprazan is a base with a high pKa value (9.06 to 9.37).[8][13][14] This chemical property causes it to be readily protonated and highly concentrated within the acidic secretory canaliculi of gastric parietal cells, where the H+,K+-ATPase is located.[8][14][15] This high local concentration contributes to its potent and sustained inhibitory effect.
-
Slow Dissociation: A crucial feature of Vonoprazan is its very slow rate of dissociation from the H+,K+-ATPase.[13][16] Molecular modeling studies suggest that Vonoprazan binds within a luminal vestibule of the enzyme.[1][13] Its exit is thought to be hindered by an electrostatic barrier presented by specific amino acid residues (asp137 and asn138), which explains its long-lasting inhibition and prolonged duration of action, extending beyond its plasma half-life.[1][12][13]
Diagram 1: Comparative Mechanism of Action
The following diagram illustrates the distinct mechanisms by which Vonoprazan (a P-CAB) and traditional Proton Pump Inhibitors (PPIs) inhibit the gastric H+,K+-ATPase in parietal cells.
Caption: Vonoprazan vs. PPI Mechanism of Action.
Quantitative Pharmacology
The unique mechanism of Vonoprazan translates into a distinct pharmacodynamic and pharmacokinetic profile characterized by potent, rapid, and sustained acid suppression.
Pharmacodynamic Profile
Vonoprazan demonstrates superior acid suppression compared to traditional PPIs. Its potency is approximately 350 times higher than that of lansoprazole.[7][15] This is reflected in its low binding affinity (Ki) and inhibitory concentration (IC50) values, as well as its ability to maintain a higher intragastric pH for extended periods.
Table 1: In Vitro Potency and Binding Affinity
| Parameter | Value | Condition | Reference |
|---|---|---|---|
| Ki (Binding Affinity) | 3.0 nM | - | [1][13][16] |
| 3.0 nM | pH 6.5 | [12][17] | |
| 10.0 nM | pH 7.0 | [12][17] | |
| IC50 | 0.018 nM | - | [17] |
| (vs. Lansoprazole) | (7,600 nM) | - |[17] |
Table 2: Pharmacodynamic Comparison of Vonoprazan (20 mg) vs. Lansoprazole (30 mg)
| Parameter | Day 1 | Day 7 | Reference |
|---|---|---|---|
| % Time Intragastric pH > 4 (Vonoprazan) | 62.4% - 63% | 83% - 87.8% | [15][18][19] |
| % Time Intragastric pH > 4 (Lansoprazole) | 22.6% | 42.3% | [18][19] |
| Onset of pH > 4 | ~4 hours | - | [15] |
| Separation from Lansoprazole | ~2.5 hours post-dose | - | [18][19] |
| Gastric Acid Secretion Reduction (at 5h) | ~78% | ~84% (Day 6) |[20] |
Pharmacokinetic Profile
Vonoprazan is rapidly absorbed and extensively distributed. Its metabolism is primarily mediated by CYP3A4, with minor contributions from other CYPs, making its pharmacokinetics less susceptible to the influence of CYP2C19 genetic polymorphisms compared to most PPIs.[15]
Table 3: Key Pharmacokinetic Parameters of Vonoprazan
| Parameter | Value | Notes | Reference |
|---|---|---|---|
| Tmax (Time to Peak Plasma Conc.) | 1.5 - 2.0 hours | After oral administration. | [15] |
| t½ (Terminal Half-life) | ~7.7 - 9.0 hours | In healthy adults. | [12][15] |
| Plasma Protein Binding | 80% | In healthy subjects. | [15] |
| Vd (Apparent Volume of Distribution) | ~1050 L | Indicates extensive tissue distribution. | [15] |
| Primary Metabolism | CYP3A4 | Minor roles for CYP2B6, CYP2C19, CYP2D6. | [15] |
| Bioavailability | Unknown in humans | Food has minimal effect. |[15] |
Key Experimental Methodologies
The characterization of Vonoprazan's mechanism and profile relies on specific and robust experimental protocols.
Protocol: In Vivo Pharmacodynamic Assessment (Intragastric pH Monitoring)
-
Objective: To measure the magnitude and duration of gastric acid suppression following drug administration.
-
Methodology:
-
Subject Selection: Healthy, Helicobacter pylori-negative, non-smoking adult subjects are recruited.[18]
-
Baseline Measurement: Continuous 24-hour intragastric pH is recorded prior to drug administration to establish a baseline.[18]
-
Instrumentation: A calibrated pH recording device (e.g., Sleuth/ZepHr, Sandhill Scientific) is used for continuous monitoring.[18]
-
Drug Administration: Subjects are randomized to receive single or multiple doses of Vonoprazan or a comparator (e.g., a PPI or placebo). Dosing occurs after an overnight fast.[18]
-
Monitoring: Intragastric pH is recorded continuously for 24 hours on specified study days (e.g., Day 1 and Day 7).[18]
-
Standardization: Standardized meals and snacks are provided at fixed times relative to dosing to minimize variability.[18]
-
Data Analysis: The primary endpoint is typically the percentage of the 24-hour period that the intragastric pH is maintained above a certain threshold (e.g., pH > 4).[18]
-
Diagram 2: Pharmacodynamic Assessment Workflow
This diagram outlines the typical workflow for a clinical study designed to assess the pharmacodynamics of an acid-suppressing agent like Vonoprazan.
Caption: Workflow for a Crossover Pharmacodynamic Study.
Protocol: In Vitro Binding and Inhibition Assays
-
Objective: To determine the binding affinity (Ki) and inhibitory potency (IC50) of Vonoprazan against the H+,K+-ATPase.
-
Methodology:
-
Enzyme Preparation: H+,K+-ATPase is isolated from gastric microsomes, typically from hog or rabbit stomachs.
-
Binding Assay (Radiometric): To determine binding selectivity, radiolabeled Vonoprazan is incubated with isolated gastric glands or parietal cells. The amount of bound radioactivity is measured to quantify binding.[1][13]
-
Inhibition Assay (IC50 Determination): The activity of the H+,K+-ATPase is measured by quantifying ATP hydrolysis in the presence of varying concentrations of Vonoprazan. The concentration of Vonoprazan that inhibits 50% of the enzyme's activity is the IC50 value.[17]
-
Ki Determination: The binding affinity constant (Ki) is calculated from IC50 values obtained in the presence of different concentrations of the competitor, potassium (K+), using kinetic models like the Cheng-Prusoff equation. This confirms the competitive nature of the inhibition.[16][17]
-
Structure-Function Relationship
The chemical structure of Vonoprazan is integral to its unique mechanism and favorable clinical profile. Unlike earlier P-CABs that were discontinued due to hepatotoxicity, Vonoprazan's structure, which lacks an imidazopyridine ring, is associated with a better safety profile.[8][13]
Diagram 3: Vonoprazan's Structure-Function Logic
This diagram connects the key chemical features of the Vonoprazan molecule to its resulting pharmacologic advantages.
Caption: Relationship between Vonoprazan's structure and its function.
Conclusion
Vonoprazan Fumarate operates via a fundamentally different mechanism than traditional PPIs. As a potassium-competitive acid blocker, its ability to directly, competitively, and reversibly inhibit the H+,K+-ATPase without the need for acid activation results in a pharmacological profile characterized by rapid, potent, and durable acid suppression.[2][9] Key structural features, including its high pKa and slow dissociation kinetics from the proton pump, underpin its clinical advantages.[13][15] This in-depth understanding of its core mechanism is crucial for researchers and drug development professionals exploring the next generation of treatments for acid-related diseases.
References
- 1. The binding selectivity of vonoprazan (TAK-438) to the gastric H+, K+ -ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. CN105566295A - this compound compound and pharmaceutical composition thereof - Google Patents [patents.google.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Vonoprazan: A systematic review of an alternative to proton pump inhibitors - MedCrave online [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive Review on the Efficacy and Safety of Vonoprazan in the Management of Gastric Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vonoprazan: A New Potassium-Competitive Acid Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progress in the Study of this compound vs. Proton Pump Inhibitors in the Treatment of Gastroesophageal Reflux Disease [scirp.org]
- 10. Randomised clinical trial: efficacy and safety of vonoprazan vs. lansoprazole in patients with gastric or duodenal ulcers – results from two phase 3, non‐inferiority randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The binding selectivity of vonoprazan (TAK-438) to the gastric H+,K+−ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The First-in-Class Potassium-Competitive Acid Blocker, this compound: Pharmacokinetic and Pharmacodynamic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. vonoprazan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacodynamics and Pharmacokinetics of the Potassium-Competitive Acid Blocker Vonoprazan and the Proton Pump Inhibitor Lansoprazole in US Subjects - ProQuest [proquest.com]
- 19. Pharmacodynamics and Pharmacokinetics of the Potassium-Competitive Acid Blocker Vonoprazan and the Proton Pump Inhibitor Lansoprazole in US Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of gastric acid suppression with vonoprazan using calcium carbonate breath test - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of Vonoprazan Fumarate (solubility, pKa)
An In-depth Technical Guide to the Physicochemical Properties of Vonoprazan Fumarate
Introduction
This compound (TAK-438) is a first-in-class potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related diseases.[1][2] Unlike traditional proton pump inhibitors (PPIs), Vonoprazan competitively and reversibly inhibits the H+, K+-ATPase (proton pump) in gastric parietal cells.[1][3] Its efficacy and pharmacokinetic profile are intrinsically linked to its fundamental physicochemical properties, primarily its solubility and acid dissociation constant (pKa). This guide provides a detailed overview of these properties, intended for researchers, scientists, and professionals in drug development.
Core Physicochemical Properties
This compound is a white to off-white crystalline powder.[3] The formation of a salt with fumaric acid enhances the compound's stability and improves its solubility and dissolution rate, which are critical for its therapeutic performance.[4]
pKa (Acid Dissociation Constant)
Vonoprazan is a weak base, and its pKa value is a critical determinant of its behavior in physiological environments.[5] The high basicity allows it to concentrate in the acidic canaliculi of gastric parietal cells, contributing to its potent and sustained acid-suppressing effect.[6][7][8] Several pKa values have been reported in the literature, highlighting its alkaline nature.
Table 1: Reported pKa Values for Vonoprazan
| pKa Value | Source Citation |
| 9.6 | [6][8] |
| 9.37 | [9] |
| 9.1 - 9.3 | [5] |
| 9.06 | [7][10][11] |
Solubility Profile
The solubility of this compound is a key factor influencing its absorption and bioavailability. It exhibits pH-dependent solubility, with solubility increasing as the pH decreases.[12] Its solubility has been characterized in a range of organic solvents and aqueous media.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility Description | Source Citation |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3][10][13][14] |
| Water | Very slightly soluble; <1 mg/mL | [3][10][12] |
| Methanol | Very slightly soluble / Limited solubility | [3][10] |
| N,N-Dimethylacetamide | Limited solubility | [3] |
| N,N-Dimethylformamide | Limited solubility | [3] |
| Ethanol (99.5%) | Slightly soluble | [3] |
| 2-Propanol | Very low solubility | [3] |
| Acetone | Very low solubility | [3] |
| 1-Octanol | Very low solubility | [3] |
| Acetonitrile | Very low solubility | [3] |
Experimental Protocols
Standardized methodologies are employed to determine the pKa and solubility of active pharmaceutical ingredients (APIs). For sparingly soluble compounds like Vonoprazan, specific techniques are required.
Methodology for pKa Determination
Due to the poor water solubility of Vonoprazan, conventional potentiometric titration is not ideal.[15][16] Alternative methods such as potentiometry using co-solvents, UV-spectroscopy, and High-Performance Liquid Chromatography (HPLC) are more suitable.[15][17]
Reverse-Phase HPLC (RP-HPLC) Method:
This method is based on the differential retention behavior of the ionized and non-ionized forms of the analyte at various pH levels.[17][18]
-
System Preparation: An HPLC system equipped with a C18 column and a UV detector is used.
-
Mobile Phase Preparation: A series of mobile phases are prepared using buffers to cover a range of pH values (e.g., from pH 2 to pH 11). The organic modifier (e.g., acetonitrile) concentration is kept constant.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (like DMSO) and then diluted with the mobile phase.
-
Chromatographic Analysis: The sample is injected into the HPLC system for each mobile phase pH. The retention time is recorded.
-
Data Analysis: A graph of retention time versus pH is plotted, which typically results in a sigmoidal curve. The pKa value corresponds to the pH at the inflection point of this curve.[18]
Methodology for Solubility Determination
The Saturation Shake-Flask method is the gold standard for determining equilibrium solubility.[19][20]
Equilibrium Shake-Flask Method:
This protocol is adapted from guidelines provided by the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[21][22]
-
Medium Preparation: Prepare aqueous buffer solutions at a minimum of three pH conditions relevant to the physiological range, such as pH 1.2, 4.5, and 6.8.[22] The temperature should be maintained at 37 ± 1 °C.[21]
-
Sample Addition: Add an excess amount of this compound solid to flasks containing the prepared buffer solutions. The excess solid ensures that equilibrium with the saturated solution is achieved.[19]
-
Equilibration: The flasks are sealed and agitated in a mechanical shaker or orbital shaker at a constant temperature (37 ± 1 °C) for a predetermined period (e.g., 24 to 48 hours) until equilibrium is reached.[19][20] Equilibrium is confirmed when consecutive measurements from samples taken at different time points yield the same solubility value.[19]
-
Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the supernatant by centrifugation or filtration.
-
Concentration Analysis: The concentration of this compound in the clear supernatant is quantified using a validated, stability-indicating analytical method, such as HPLC.[21]
-
pH Measurement: The pH of the saturated solution is measured and recorded after the experiment to ensure it has not deviated significantly.[19]
Visualizations
Logical Relationship Diagram
Caption: Impact of Physicochemical Properties on Drug Development.
Experimental Workflow Diagram
Caption: Workflow for Shake-Flask Solubility Determination.
References
- 1. This compound | 1260141-27-2 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 881681-01-2 [chemicalbook.com]
- 4. How does fumaric acid contribute to the stability of vonoprazan in the tablet formulation? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. The First-in-Class Potassium-Competitive Acid Blocker, this compound: Pharmacokinetic and Pharmacodynamic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a novel potassium-competitive acid blocker, in the management of gastroesophageal reflux disease: safety and clinical evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. The binding selectivity of vonoprazan (TAK-438) to the gastric H+,K+−ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. toku-e.com [toku-e.com]
- 11. Vonoprazan: A New Potassium-Competitive Acid Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Cocrystals of Vonoprazan: Machine Learning-Assisted Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. This compound (CAS 881681-01-2) | Abcam [abcam.com]
- 15. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 16. medwinpublishers.com [medwinpublishers.com]
- 17. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]
- 18. academic.oup.com [academic.oup.com]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 21. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 22. who.int [who.int]
Pharmacological profile of Vonoprazan Fumarate
An In-depth Technical Guide to the Pharmacological Profile of Vonoprazan Fumarate
Abstract
This compound (TAK-438) is a first-in-class potassium-competitive acid blocker (P-CAB) that represents a significant advancement in the management of acid-related gastrointestinal disorders.[1][2] Unlike traditional proton pump inhibitors (PPIs), which require acid activation and bind irreversibly to the H+,K+-ATPase, vonoprazan acts via a reversible, potassium-competitive mechanism, leading to a more rapid, potent, and sustained inhibition of gastric acid secretion.[3] Its pharmacokinetic and pharmacodynamic profile is characterized by a rapid onset of action, a long duration of effect, and minimal influence from CYP2C19 genetic polymorphisms.[4][5] Clinical trials have demonstrated its efficacy in healing erosive esophagitis, treating peptic ulcers, and eradicating Helicobacter pylori, often showing non-inferiority or superiority to conventional PPIs.[6][7] This guide provides a comprehensive technical overview of the pharmacological properties of vonoprazan, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Vonoprazan is a potassium-competitive acid blocker (P-CAB) that directly inhibits the final step of gastric acid production in gastric parietal cells.[8][9] The target of vonoprazan is the H+,K+-ATPase enzyme, also known as the proton pump, which is responsible for exchanging intracellular hydrogen ions (H+) for extracellular potassium ions (K+) across the apical membrane of the parietal cell.[10]
Key features of its mechanism include:
-
Potassium-Competitive Inhibition: Vonoprazan competes with K+ for binding to the luminal surface of the H+,K+-ATPase.[4][11] By binding to or near the potassium-binding site, it sterically hinders K+ access and prevents the conformational change required for proton translocation, thus inhibiting the pump's activity.[12]
-
Reversible Binding: Unlike PPIs that form irreversible covalent disulfide bonds with the proton pump, vonoprazan binds non-covalently and reversibly.[13][9]
-
No Acid Activation Required: Vonoprazan is a stable base that does not require an acidic environment for activation.[14][9] This allows it to inhibit both active and resting proton pumps, contributing to its rapid onset of action.[9]
-
High pKa and Accumulation: Vonoprazan has a high pKa of approximately 9.06 to 9.6.[5][8][11] This property causes it to become protonated and accumulate at high concentrations within the acidic secretory canaliculi of parietal cells, leading to a potent and prolonged inhibitory effect.[4][5]
The distinct mechanism of vonoprazan compared to traditional PPIs is illustrated in the diagram below.
Caption: Comparison of Vonoprazan and PPI mechanisms at the proton pump.
Pharmacodynamics
Vonoprazan exhibits potent and dose-dependent inhibition of gastric H+,K+-ATPase.[15] Its pharmacodynamic profile is superior to that of PPIs like lansoprazole, showing a more rapid, profound, and sustained increase in intragastric pH.[5][16]
In Vitro Potency
Vonoprazan demonstrates high-potency inhibition of H+,K+-ATPase activity in vitro, with inhibitory constants in the low nanomolar range. It is significantly more potent than PPIs such as lansoprazole.[5]
Table 1: In Vitro Pharmacological Properties of Vonoprazan
| Parameter | Value | Condition | Reference(s) |
|---|---|---|---|
| IC₅₀ | 17-19 nM | Porcine H+,K+-ATPase | [17],[15],[18],[19],[20] |
| 19 nM | pH 6.5 | [15],[18],[20] | |
| 28 nM | pH 7.5 | [15] | |
| Kᵢ | 3 nM | K+-competitive inhibition | [18],[21],[13] |
| Potency Ratio | ~350x | More potent than lansoprazole | [8],[11],[5] |
| Selectivity | No inhibition | Na+/K+-ATPase at 10 µM |[15] |
Acid Suppression
In human studies, vonoprazan achieves rapid and sustained acid suppression. Following a single 20 mg oral dose, the intragastric pH rises above 4.0 as early as 4 hours post-administration.[5] This effect is maintained for over 24 hours.[5] With repeated daily dosing, the acid-suppressive effect becomes more pronounced.
-
Day 1 (20 mg dose): The 24-hour intragastric pH > 4 holding time ratio (HTR) is approximately 63%.[5][22]
-
Day 7 (20 mg dose): The 24-hour intragastric pH > 4 HTR increases to approximately 83%.[5][22]
-
Post-Discontinuation: The antisecretory effect persists, with intragastric pH remaining elevated for 24 to 48 hours after the last dose.[4][8]
Pharmacokinetics
Vonoprazan displays time-independent pharmacokinetics and is rapidly absorbed following oral administration.[4][8] Its absorption and metabolism are not significantly affected by food intake or CYP2C19 genetic polymorphisms, which is a notable advantage over PPIs.[4][5][11]
Table 2: Pharmacokinetic Parameters of Vonoprazan in Healthy Adults (20 mg Single Dose)
| Parameter | Value | Reference(s) |
|---|---|---|
| Tₘₐₓ (Time to Peak Concentration) | 1.5 - 3.0 hours | [8],[4],[5] |
| Cₘₐₓ (Peak Plasma Concentration) | 25.2 ng/mL | [8] |
| AUC₀₋₁₂ₕ (Area Under the Curve) | 154.8 ng·hr/mL | [8] |
| t₁/₂ (Elimination Half-life) | 7.1 - 7.7 hours | [8],[5] |
| Vd/F (Apparent Volume of Distribution) | 1050 L | [5] |
| CL/F (Apparent Oral Clearance) | 97.3 L/h | [8] |
| Plasma Protein Binding | 85% - 88% | [4],[18] |
| Metabolism | Primarily CYP3A4; also CYP2B6, CYP2C19, CYP2D6, SULT2A1 | [4],[5],[22] |
| Excretion | ~67% Urine (8% unchanged), ~31% Feces (1.4% unchanged) | [8],[4] |
| Bioavailability | Not determined in humans |[5] |
Clinical Efficacy
Clinical trials have established the efficacy of vonoprazan across a range of acid-related disorders, including gastroesophageal reflux disease (GERD), peptic ulcers, and as part of H. pylori eradication regimens.
Erosive Esophagitis (EE)
Vonoprazan has demonstrated non-inferiority to lansoprazole for the healing of erosive esophagitis.[4] In some studies, particularly in patients with severe EE, vonoprazan showed superior efficacy.[23][24] A 4-week course of vonoprazan has been shown to have comparable efficacy to an 8-week course of PPIs for severe EE.[23]
Helicobacter pylori Eradication
Due to its potent and sustained acid suppression, vonoprazan creates a more favorable environment for antibiotics to act against H. pylori. Vonoprazan-based triple therapies have shown significantly higher eradication rates compared to PPI-based regimens.[25]
Table 3: Comparative Clinical Efficacy of Vonoprazan vs. PPIs
| Indication | Vonoprazan Regimen | Comparator Regimen | Outcome | Result | Reference(s) |
|---|---|---|---|---|---|
| Erosive Esophagitis | Vonoprazan 20 mg/day | Lansoprazole 30 mg/day | 8-week healing rate | 92.4% vs. 91.3% (Non-inferior) | [4] |
| H. pylori Eradication | Vonoprazan 20 mg BID + Amox + Clarith | Lansoprazole 30 mg BID + Amox + Clarith | Eradication rate | 91.5% vs. 86.8% | [4] |
| H. pylori Eradication | Vonoprazan 20 mg BID + Amox + Clarith | Various PPIs + Amox + Clarith | Eradication rate | 87.9% vs. 57.3%-71.6% (Superior) | [25] |
| Gastric/Duodenal Ulcers | Vonoprazan-based therapy | Lansoprazole-based therapy | Eradication rates | 92.6% vs. 75.9% (Superior) | [26] |
| Post-ESD Ulcers | Vonoprazan-based therapy | PPI-based therapy | Healing rates | 94.9% vs. 78% (Superior) |[26] |
Safety and Tolerability
Vonoprazan is generally well-tolerated, with a safety profile comparable to that of PPIs.[27][28][29] The most commonly reported adverse events in clinical trials are generally mild to moderate in severity.
-
Common Adverse Events: Diarrhea, constipation, nasopharyngitis, nausea, and rash.[1][4]
-
Drug Interactions: As vonoprazan is primarily metabolized by CYP3A4, co-administration with strong inhibitors (e.g., clarithromycin) can increase its plasma concentration.[22] Due to its potent acid suppression, it may reduce the absorption of drugs that require an acidic gastric environment (e.g., atazanavir).[22]
-
Long-term Safety: While short-term safety is well-established, long-term data are still being gathered. The potent acid suppression can lead to hypergastrinemia, a class effect of strong acid-suppressing agents.[26][30]
Experimental Protocols
Gastric H+,K+-ATPase Inhibition Assay (In Vitro)
The inhibitory activity of vonoprazan on the proton pump is typically determined using an in vitro enzyme assay. The following is a generalized protocol based on standard methodologies.
Caption: Generalized workflow for determining the IC₅₀ of Vonoprazan.
Detailed Steps:
-
Enzyme Source: Gastric H+,K+-ATPase is prepared from the gastric mucosa of animals like pigs or rabbits. The tissue is homogenized and subjected to differential centrifugation to isolate microsomal vesicles rich in the enzyme.
-
Assay Conditions: The prepared enzyme is pre-incubated with various concentrations of vonoprazan in a buffered solution (e.g., Tris-HCl) at a specific pH (e.g., 6.5) in the presence of Mg²⁺ and a fixed concentration of K⁺.
-
Reaction: The enzymatic reaction is started by the addition of ATP. The reaction is allowed to proceed for a set time at 37°C and then stopped (e.g., by adding trichloroacetic acid).
-
Quantification: The amount of inorganic phosphate liberated from ATP hydrolysis is measured, often using a colorimetric method like the Fiske-Subbarow method.
-
Data Analysis: The inhibitory activity at each vonoprazan concentration is calculated relative to a control (no inhibitor). The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve. To determine the Ki, the experiment is repeated at different concentrations of the substrate (K+).
Gastric Acid Secretion Signaling Pathway
Gastric acid secretion is a complex process regulated by neurocrine, paracrine, and endocrine signals that converge on the parietal cell.
Caption: Regulation of acid secretion via the gastric parietal cell.
Conclusion
This compound is a potent, first-in-class potassium-competitive acid blocker with a distinct pharmacological profile that offers several advantages over traditional PPIs.[1][13] Its reversible, K+-competitive inhibition of the H+,K+-ATPase provides rapid, profound, and sustained acid suppression without the need for acid activation.[9] The favorable pharmacokinetic properties, including minimal impact from CYP2C19 genotype and food intake, contribute to its reliable and consistent clinical performance.[4][5] With demonstrated efficacy in healing acid-related mucosal damage and eradicating H. pylori, coupled with a comparable safety profile to PPIs, vonoprazan represents a valuable therapeutic option for the management of acid-related disorders.[29] Further long-term studies will continue to delineate its role in clinical practice.[30]
References
- 1. Vonoprazan - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Vonoprazan: A New Potassium-Competitive Acid Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The First-in-Class Potassium-Competitive Acid Blocker, this compound: Pharmacokinetic and Pharmacodynamic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vonoprazan: A systematic review of an alternative to proton pump inhibitors - MedCrave online [medcraveonline.com]
- 7. Vonoprazan versus proton pump inhibitors for the management of gastroesophageal reflux disease: A protocol for a systematic review with meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. scholarsinmedicine.com [scholarsinmedicine.com]
- 10. Gastric acid secretion: activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vonoprazan | C17H16FN3O2S | CID 15981397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 13. vonoprazan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. What is the mechanism of this compound? [synapse.patsnap.com]
- 15. caymanchem.com [caymanchem.com]
- 16. Pharmacodynamics and Pharmacokinetics of the Potassium-Competitive Acid Blocker Vonoprazan and the Proton Pump Inhibitor Lansoprazole in US Subjects - ProQuest [proquest.com]
- 17. medkoo.com [medkoo.com]
- 18. This compound (TAK 438) | Potassium Channel inhibitor | P-CAB (potassium-competitive acid blocker) |CAS 1260141-27-2 |TAK-438, TAK 438, trade name Takecab InvivoChem [invivochem.com]
- 19. glpbio.com [glpbio.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. selleck.co.jp [selleck.co.jp]
- 22. products.pharmacyboardkenya.org [products.pharmacyboardkenya.org]
- 23. ISPOR - Vonoprazan Versus Proton-Pump Inhibitors for the Management of Severe Reflux Esophagitis: A Systematic Review and Network Meta-Analysis [ispor.org]
- 24. Efficacy of Vonoprazan for Gastroesophageal Reflux Symptoms in Patients with Proton Pump Inhibitor-resistant Non-erosive Reflux Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Comparative study: Vonoprazan and proton pump inhibitors in Helicobacter pylori eradication therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A Comprehensive Review on the Efficacy and Safety of Vonoprazan in the Management of Gastric Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Progress in the Study of this compound vs. Proton Pump Inhibitors in the Treatment of Gastroesophageal Reflux Disease [scirp.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
Methodological & Application
Animal Models in the Preclinical Evaluation of Vonoprazan Fumarate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of rat and dog models in the research and development of Vonoprazan Fumarate, a potassium-competitive acid blocker (P-CAB). Detailed protocols for key in vivo experiments are provided to guide researchers in pharmacology and drug metabolism studies.
Introduction to Vonoprazan and the Role of Animal Models
This compound is a next-generation acid suppressant that potently inhibits gastric H+, K+-ATPase (the proton pump) in a potassium-competitive and reversible manner.[1][2][3][4] Unlike proton pump inhibitors (PPIs), Vonoprazan does not require acid activation and has a rapid onset of action and prolonged duration of effect.[1][2][3][5] Preclinical animal models, primarily in rats and dogs, have been instrumental in characterizing its pharmacokinetic (PK), pharmacodynamic (PD), efficacy, and safety profiles before advancing to human clinical trials. These models allow for the investigation of drug disposition, mechanism of action, and potential adverse effects in a whole-organism system.
Pharmacokinetics in Rat and Dog Models
Pharmacokinetic studies in rats and dogs have been crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of Vonoprazan.
Following oral administration, [14C]-labeled Vonoprazan was rapidly absorbed in both rats and dogs, with high apparent absorption.[6] In rats, radioactivity in most tissues peaked at 1-hour post-dose and declined to very low levels by 168 hours.[6] A notable finding was the high accumulation and retention of Vonoprazan in the stomach, the target organ.[6]
The metabolism of Vonoprazan is extensive in both species, with the parent compound being a minor component in plasma and excreta.[6][7] The primary metabolic pathways involve oxidative deamination.[7][8] The major route of excretion of drug-related radioactivity is fecal in rats and urinary in dogs.[6]
Table 1: Summary of Key Pharmacokinetic Findings for Vonoprazan in Rats and Dogs
| Parameter | Rat | Dog | Citation |
| Absorption | Rapid | Rapid | [6] |
| Distribution | High accumulation in the stomach | Not explicitly stated, but high stomach accumulation is a class effect | [6] |
| Metabolism | Almost completely metabolized | Almost completely metabolized | [7][8] |
| Major Metabolites in Plasma | Oxidative metabolite (M-I) | Glucuronide of a secondary metabolite (M-II-G) | [6] |
| Major Excretion Route | Feces | Urine | [6] |
Protocol 1: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical single-dose pharmacokinetic study of Vonoprazan in Sprague-Dawley rats.
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of Vonoprazan following oral administration in rats.
Materials:
-
Male Sprague-Dawley rats (180–220 g)[9]
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethylcellulose sodium (CMC-Na))[9]
-
Oral gavage needles
-
Blood collection tubes (e.g., with heparin)
-
Centrifuge
-
Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system[10]
Procedure:
-
Animal Acclimatization: House rats under standard conditions (25°C, 40-60% humidity, 12-hour light/dark cycle) with free access to food and water for at least one week prior to the experiment.[9]
-
Dosing:
-
Blood Sampling:
-
Plasma Preparation:
-
Sample Analysis:
-
Determine the concentrations of Vonoprazan and its metabolites in the plasma samples using a validated UPLC-MS/MS method.[10]
-
-
Data Analysis:
-
Plot the mean plasma concentration versus time.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.
-
Pharmacodynamics: Gastric Acid Suppression
The primary pharmacodynamic effect of Vonoprazan is the inhibition of gastric acid secretion. This has been evaluated in both rat and dog models.
Table 2: Pharmacodynamic Effects of Vonoprazan on Gastric Acid Secretion
| Species | Model | Key Findings | Citation |
| Rat | Histamine-stimulated acid secretion | Dose-dependent inhibition of acid secretion. Complete inhibition observed at 4 mg/kg (oral). | [11] |
| Dog | Heidenhain pouch model with histamine stimulation | Potent and long-lasting inhibition of gastric acid secretion. | [12] |
Protocol 2: Histamine-Stimulated Gastric Acid Secretion in a Dog Model
This protocol is based on the principles used for studying gastric acid secretion in Heidenhain pouch dogs.
Objective: To evaluate the inhibitory effect of Vonoprazan on histamine-stimulated gastric acid secretion in dogs.
Materials:
-
Beagle dogs (7-10 kg) with surgically prepared Heidenhain pouches.[7]
-
This compound
-
Histamine
-
Saline solution
-
pH meter and titrator
-
Infusion pumps
Procedure:
-
Animal Preparation:
-
Use dogs that have fully recovered from Heidenhain pouch surgery.
-
Fast the dogs overnight with free access to water.
-
-
Baseline Acid Secretion:
-
Collect gastric juice from the pouch to establish a baseline.
-
-
Histamine Stimulation:
-
Administer a continuous intravenous infusion of histamine to stimulate gastric acid secretion.[12]
-
-
Vonoprazan Administration:
-
Gastric Juice Collection:
-
Collect gastric juice from the pouch at regular intervals for several hours post-Vonoprazan administration.[12]
-
-
Analysis of Gastric Juice:
-
Measure the volume of the collected gastric juice.
-
Determine the acid concentration by titration with a standard base to a pH of 7.0.
-
Calculate the total acid output (volume × concentration).
-
-
Data Analysis:
-
Plot the acid output over time.
-
Calculate the percentage inhibition of histamine-stimulated acid secretion at different time points after Vonoprazan administration.
-
Efficacy in Gastric Ulcer Models
The therapeutic efficacy of Vonoprazan has been assessed in animal models of gastric ulcers, particularly those induced by non-steroidal anti-inflammatory drugs (NSAIDs).
Table 3: Efficacy of Vonoprazan in a Rat Model of NSAID-Induced Gastric Ulcer
| Model | Doses of Vonoprazan | Comparator | Key Findings | Citation |
| NSAID-induced ulcer recurrence | 10 mg and 20 mg | Lansoprazole 15 mg | Vonoprazan was effective and well-tolerated for preventing NSAID-related peptic ulcer recurrence, with efficacy equivalent to lansoprazole. | [14] |
Protocol 3: NSAID-Induced Gastric Ulcer Model in Rats
This protocol describes the creation and assessment of gastric ulcers induced by NSAIDs in rats to evaluate the protective effects of Vonoprazan.
Objective: To assess the efficacy of Vonoprazan in preventing the recurrence of NSAID-induced gastric ulcers in rats.
Materials:
-
Sprague-Dawley rats
-
An NSAID (e.g., indomethacin)
-
This compound
-
Vehicle
-
Stereomicroscope
-
Ulcer scoring system
Procedure:
-
Induction of Ulcers:
-
Administer the NSAID to rats to induce initial gastric ulcers.
-
-
Treatment:
-
Divide the rats into groups: a control group receiving vehicle, a comparator group (e.g., lansoprazole), and groups receiving different doses of Vonoprazan (e.g., 10 and 20 mg/kg).[14]
-
Administer the respective treatments orally once daily for a specified period (e.g., several weeks) while continuing NSAID administration.[14]
-
-
Evaluation of Ulcer Recurrence:
-
At the end of the treatment period, euthanize the rats.
-
Excise the stomachs and open them along the greater curvature.
-
Examine the gastric mucosa for the presence of ulcers under a stereomicroscope.
-
Measure the size of any ulcers and calculate an ulcer index or score.
-
-
Data Analysis:
-
Compare the incidence and severity of ulcer recurrence among the different treatment groups.
-
Use appropriate statistical tests to determine the significance of the findings.
-
Safety Pharmacology
Safety pharmacology studies are essential to identify potential adverse effects on major physiological systems.[15] Dogs are a commonly used species for these studies, particularly for assessing cardiovascular safety using telemetry.[15]
Core Battery Safety Pharmacology Studies:
-
Central Nervous System (CNS): Assessed through functional observation batteries to detect effects on behavior and coordination.[15]
-
Cardiovascular System: Telemeterized dogs are used to continuously monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters to detect any drug-induced changes.[15]
-
Respiratory System: Evaluated using methods like whole-body plethysmography to measure respiratory rate and tidal volume.[15]
Visualizations: Signaling Pathways and Experimental Workflows
Mechanism of Action of Vonoprazan
Experimental Workflow: Pharmacokinetic Study in Rats
Experimental Workflow: Gastric Acid Suppression in Dogs
Experimental Workflow: NSAID-Induced Ulcer Model in Rats
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Vonoprazan: MarKed Competition for PPIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disposition and metabolism of TAK-438 (this compound), a novel potassium-competitive acid blocker, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiologically based pharmacokinetic–pharmacodynamic modeling for prediction of vonoprazan pharmacokinetics and its inhibition on gastric acid secretion following intravenous/oral administration to rats, dogs and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Gastric acid secretion in the dog: a mechanism-based pharmacodynamic model for histamine stimulation and irreversible inhibition by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Physiologically based pharmacokinetic-pharmacodynamic modeling for prediction of vonoprazan pharmacokinetics and its inhibition on gastric acid secretion following intravenous/oral administration to rats, dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vonoprazan prevents ulcer recurrence during long-term NSAID therapy: randomised, lansoprazole-controlled non-inferiority and single-blind extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety Pharmacology - IITRI [iitri.org]
Application Note and Protocol for HPLC Quantification of Vonoprazan Fumarate
This document provides a detailed protocol for the quantification of Vonoprazan Fumarate in bulk drug and pharmaceutical formulations using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The method is based on established and validated procedures to ensure accuracy, precision, and reliability for research, quality control, and drug development purposes.
Introduction
This compound is a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related disorders.[1][2][3][4] Accurate and precise quantification of this compound is crucial for ensuring the quality and efficacy of the drug product. This application note describes a robust RP-HPLC method for its determination.
Experimental Protocols
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a UV detector. Two exemplary isocratic methods are presented below, offering flexibility based on laboratory resources and specific analytical needs.
Table 1: HPLC Chromatographic Conditions
| Parameter | Method 1 | Method 2 |
| HPLC Column | BDS Hypersil C18 (250 x 4.6 mm, 5 µm)[5] | Agilent 5 HC C18 (150 x 4.6 mm, 5 µm)[4][6] |
| Mobile Phase | Water (pH 3.0) : Acetonitrile (95:5, v/v)[5] | Buffer : Acetonitrile (65:35 v/v) |
| Buffer: 0.01M KH2PO4 + 0.02M Na2HPO4, pH 6.8[4][6] | ||
| Flow Rate | 0.8 mL/min[5] | 1.0 mL/min[4][6] |
| Injection Volume | 10 µL[5] | 30 µL[4][6] |
| Detection Wavelength | 213 nm[5] | 225 nm[4][6] |
| Column Temperature | 25°C[5] | 35°C[4][6] |
| Run Time | 10 minutes[5] | 6 minutes[4][6] |
| Retention Time | ~3.9 minutes[5] | ~3.3 minutes[4][6] |
Preparation of Solutions
-
Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.[5]
-
Dissolve the standard in the mobile phase and make up the volume to the mark.
-
From this stock solution, prepare working standards in the concentration range of 10-60 µg/mL by diluting with the mobile phase.[5]
-
Weigh and finely powder at least 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 20 mg of Vonoprazan and transfer it to a 20 mL volumetric flask.[4]
-
Add approximately 15 mL of the diluent (mobile phase) and sonicate for 20 minutes with occasional shaking to ensure complete dissolution.[4]
-
Make up the volume to the mark with the diluent and mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.[4]
-
Further dilute the filtrate with the mobile phase to obtain a final concentration within the linear range of the method.
System Suitability
Before sample analysis, the chromatographic system must meet the following suitability parameters. These are determined from six replicate injections of a standard solution (e.g., 30 µg/mL).[5]
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
| % RSD of Retention Times | ≤ 1.0% |
Method Validation Summary
The described methods have been validated according to ICH guidelines, demonstrating their suitability for the intended purpose.[2][5][7][8]
Table 3: Method Validation Data
| Parameter | Result (Method 1) | Result (Method 2) |
| Linearity Range | 10 - 60 µg/mL[5] | 1 - 25 µg/mL[8] |
| Correlation Coefficient (r²) | > 0.998[5] | > 0.999[7] |
| Accuracy (% Recovery) | 98.0 - 102.0%[7] | 99.72% - 101.74%[8] |
| Precision (% RSD) | < 2.0%[7] | < 2.0% |
| Limit of Detection (LOD) | 5.33 µg/mL[5] | 0.1 µg/mL[8] |
| Limit of Quantification (LOQ) | 16.16 µg/mL[5] | 0.5 µg/mL[8] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow for this compound quantification.
References
- 1. daneshyari.com [daneshyari.com]
- 2. Development of a stability- indicating HPLC method for simultaneous determination of ten related substances in this compound drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. journals.ekb.eg [journals.ekb.eg]
- 5. veterinaria.org [veterinaria.org]
- 6. Method Development and Validation for Estimation of Vonoprazan By RP-HPLC Method In Bulk and Tablets Dosage Form [ejchem.journals.ekb.eg]
- 7. ijirt.org [ijirt.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for LC-MS/MS Method Development of Vonoprazan Fumarate in Plasma
Introduction
Vonoprazan Fumarate is a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related disorders. Accurate and reliable quantification of Vonoprazan in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a detailed application note and protocol for the development and validation of a sensitive and specific LC-MS/MS method for the determination of this compound in human plasma.
Analyte and Internal Standard
-
Analyte: Vonoprazan
-
Internal Standard (IS): Vonoprazan-d4 (a stable isotope-labeled internal standard) is highly recommended for optimal accuracy and precision.[1][2][3][4] Alternatively, Diazepam can be used as an internal standard.[5][6][7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
A summary of established LC-MS/MS conditions for the analysis of Vonoprazan is presented below.
Table 1: LC-MS/MS Parameters
| Parameter | Condition 1 | Condition 2 |
| LC System | UPLC/HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Phenomenex Kinetex C18 (50 x 3 mm, 2.6 µm)[5] | Hedera ODS-2 (2.1 x 150 mm, 5 µm)[8] |
| Mobile Phase A | 0.1% Formic acid in Water[1][2][5] | 0.2% Acetic acid in Water[8] |
| Mobile Phase B | Acetonitrile[1][2][5] | Acetonitrile and Methanol mixture[8] |
| Gradient | Gradient elution is typically employed[1][2][5] | Gradient elution[8] |
| Flow Rate | 0.4 - 0.5 mL/min[9][10] | Not Specified |
| Column Temperature | 30 - 40 °C[5][10] | Not Specified |
| Injection Volume | 10 - 20 µL[9][10] | Not Specified |
| MS System | Triple Quadrupole Mass Spectrometer | API 4000 or equivalent[8] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][2][5] | Negative Electrospray Ionization (ESI-)[8] |
| MRM Transitions | Vonoprazan: m/z 346.0 → 315.1[1][2][3][4] | Amoxicillin: m/z 364.1 → 223.1[8] |
| Vonoprazan-d4 (IS): m/z 350.0 → 316.0[1][2][3][4] | Amoxicillin-d4 (IS): m/z 368.1 → 227.1[8] | |
| Diazepam (IS): m/z 285.25 → 193.10[5] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a rapid and simple method for plasma sample preparation.
Materials:
-
Human plasma samples
-
Vonoprazan and Vonoprazan-d4 stock solutions
-
Acetonitrile (ACN) with 0.1% or 0.2% Formic Acid[9]
-
Centrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
HPLC vials
Procedure:
-
Thaw plasma samples to room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL centrifuge tube.
-
Add 10 µL of the internal standard working solution (Vonoprazan-d4).[9]
-
Add 500 µL of cold acetonitrile (containing 0.2% formic acid) to precipitate plasma proteins.[9]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean HPLC vial.
-
Inject a portion of the supernatant into the LC-MS/MS system.
Figure 1: Protein Precipitation Workflow
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
LLE is a more selective sample preparation technique that can provide cleaner extracts.
Materials:
-
Human plasma samples
-
Vonoprazan and Diazepam stock solutions
-
Extraction solvent (e.g., Ethyl acetate or Methyl tert-butyl ether)
-
Centrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., Nitrogen evaporator)
-
Reconstitution solution (e.g., 50:50 Acetonitrile:Water)
-
HPLC vials
Procedure:
-
Thaw plasma samples to room temperature.
-
Pipette 200 µL of plasma into a 1.5 mL centrifuge tube.
-
Add the internal standard (Diazepam) at a fixed concentration.[5]
-
Add 1 mL of the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the reconstitution solution.
-
Vortex and transfer to an HPLC vial for injection.
Figure 2: Liquid-Liquid Extraction Workflow
Method Validation
The developed method should be validated according to regulatory guidelines (e.g., FDA).[5] Key validation parameters are summarized below.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.[9] |
| Linearity | Calibration curve should have a correlation coefficient (r²) ≥ 0.99.[5] |
| Lower Limit of Quantification (LLOQ) | The analyte peak should be identifiable, discrete, and reproducible with a precision of ≤ 20% and accuracy within 80-120%.[1] |
| Accuracy and Precision | The intra- and inter-day precision (as %RSD) should not exceed 15% (20% at LLOQ), and accuracy (as %RE) should be within ±15% (±20% at LLOQ).[5] |
| Recovery | The extraction recovery of the analyte and IS should be consistent, precise, and reproducible.[1] |
| Matrix Effect | The matrix effect should be assessed to ensure that the ionization of the analyte is not suppressed or enhanced by the plasma matrix.[1] |
| Stability | Analyte stability should be evaluated under various conditions: freeze-thaw, short-term (bench-top), long-term, and post-preparative.[5] |
Quantitative Data Summary
The following table summarizes the quantitative performance of a typical validated LC-MS/MS method for Vonoprazan.
Table 3: Summary of Quantitative Performance
| Parameter | Vonoprazan |
| Linearity Range (ng/mL) | 0.150 - 60.000[1][2][3][4] |
| Correlation Coefficient (r²) | > 0.998[5] |
| LLOQ (ng/mL) | 0.150[1][2][3][4] |
| Intra-day Precision (%RSD) | < 15%[5] |
| Inter-day Precision (%RSD) | < 15%[5] |
| Intra-day Accuracy (%RE) | ± 15%[5] |
| Inter-day Accuracy (%RE) | ± 15%[5] |
| Mean Absolute Recovery | > 93%[5] |
Logical Relationship for Method Development
The development of a robust LC-MS/MS method involves a series of logical steps to optimize each stage of the analysis.
Figure 3: Method Development Logic
References
- 1. LC-MS/MS method for quick detection of this compound in human plasma: Development, validation and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC–MS/MS method for quick detection of this compound in human plasma: Development, validation and its application to a bioequivalence study [m.x-mol.net]
- 3. scilit.com [scilit.com]
- 4. citedrive.com [citedrive.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. citedrive.com [citedrive.com]
- 8. researchgate.net [researchgate.net]
- 9. dacemirror.sci-hub.red [dacemirror.sci-hub.red]
- 10. tandfonline.com [tandfonline.com]
Preclinical Efficacy of Vonoprazan Fumarate: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preclinical experimental design for evaluating Vonoprazan Fumarate, a novel potassium-competitive acid blocker (P-CAB). Detailed protocols for key in vitro and in vivo assays are presented to ensure robust and reproducible results in the study of gastric acid suppression.
Introduction
This compound is a next-generation agent for acid-related disorders, acting by reversibly inhibiting the gastric H+,K+-ATPase (proton pump) in a potassium-competitive manner.[1][2] Unlike proton pump inhibitors (PPIs), Vonoprazan does not require acid activation and exhibits a rapid onset of action and prolonged duration of effect.[1][3] These characteristics make it a promising candidate for the treatment of gastroesophageal reflux disease (GERD), peptic ulcers, and as part of Helicobacter pylori eradication therapy.[4] Meticulous preclinical evaluation is paramount to understanding its pharmacological profile.
In Vitro Efficacy Assessment
H+,K+-ATPase Inhibition Assay
The cornerstone of in vitro evaluation is the direct assessment of Vonoprazan's inhibitory activity on its molecular target, the H+,K+-ATPase. This enzyme is responsible for the final step in gastric acid secretion.[5]
Protocol for H+,K+-ATPase Inhibition Assay
1. Preparation of Gastric Microsomes (Source of H+,K+-ATPase):
-
Euthanize male Sprague-Dawley rats (200-250 g) and excise the stomachs.
-
Open the stomach along the greater curvature and rinse with ice-cold saline to remove contents.
-
Isolate the gastric mucosa by scraping the inner surface with a glass slide.
-
Homogenize the mucosa in a buffer solution (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).
-
Perform differential centrifugation to isolate the microsomal fraction containing the H+,K+-ATPase.[3] The final pellet is resuspended in a suitable buffer and stored at -80°C.
2. ATPase Activity Assay:
-
Prepare a reaction mixture containing 40 mM Tris-HCl buffer (pH 7.4), 2 mM MgCl₂, and 10 µg of the prepared gastric microsomal protein.[6]
-
Add varying concentrations of this compound (e.g., 1 nM to 10 µM) or a vehicle control to the reaction mixture and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 2 mM ATP Tris salt.[6]
-
Incubate the reaction for 20 minutes at 37°C.
-
Terminate the reaction by adding 1 ml of ice-cold 10% (v/v) trichloroacetic acid.[6]
-
Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method, such as the Fiske-Subbarow method, by measuring absorbance at 400 nm.[6]
-
Calculate the percentage of inhibition for each Vonoprazan concentration and determine the IC₅₀ value.
Table 1: Example Data for In Vitro H+,K+-ATPase Inhibition by this compound
| Vonoprazan (nM) | % Inhibition (Mean ± SD) |
| 1 | 15.2 ± 2.1 |
| 10 | 48.9 ± 3.5 |
| 50 | 85.7 ± 2.8 |
| 100 | 95.1 ± 1.9 |
| 500 | 98.6 ± 1.2 |
| IC₅₀ (nM) | ~12 |
In Vivo Efficacy Assessment
Gastric Acid Secretion in a Rat Model
The pylorus ligation model in rats is a widely used and effective method to evaluate the in vivo antisecretory activity of compounds like Vonoprazan.[7][8] This model induces the accumulation of gastric secretions, allowing for the measurement of volume and acidity.
Protocol for Pylorus Ligation-Induced Gastric Acid Secretion in Rats
1. Animal Preparation:
-
Use male Wistar rats (180-220 g) fasted for 24 hours with free access to water.[9]
-
House the rats in cages with raised mesh bottoms to prevent coprophagy.[9]
2. Administration of this compound:
-
Administer this compound orally (e.g., 1, 3, and 10 mg/kg) or via the desired route. The control group receives the vehicle.
3. Surgical Procedure (Pylorus Ligation):
-
Anesthetize the rats with a suitable anesthetic (e.g., ether or pentobarbital).[7][9]
-
Make a midline abdominal incision to expose the stomach.
-
Carefully ligate the pyloric sphincter without damaging the surrounding blood vessels.[7][9]
-
Close the abdominal wall with sutures.[9]
4. Sample Collection and Analysis:
-
After a set period (e.g., 4 or 19 hours post-ligation), euthanize the animals.[7][8]
-
Isolate and remove the stomach.
-
Collect the gastric contents into a centrifuge tube.[9]
-
Measure the volume of the gastric juice.
-
Centrifuge the gastric juice to remove any solid debris.
-
Determine the total acidity of the supernatant by titrating with 0.01 N NaOH to a pH of 7.0, using phenolphthalein as an indicator.[7][8]
-
Calculate the total acid output.
Table 2: Example Data for In Vivo Gastric Acid Secretion in Pylorus-Ligated Rats
| Treatment (mg/kg, p.o.) | Gastric Volume (mL) (Mean ± SD) | Total Acidity (mEq/L) (Mean ± SD) | Total Acid Output (µEq/4h) (Mean ± SD) | % Inhibition of Acid Output |
| Vehicle Control | 8.5 ± 1.2 | 110 ± 15 | 935 ± 180 | - |
| Vonoprazan (1) | 6.2 ± 0.9 | 75 ± 12 | 465 ± 105 | 50.3% |
| Vonoprazan (3) | 4.1 ± 0.7 | 40 ± 8 | 164 ± 45 | 82.5% |
| Vonoprazan (10) | 2.8 ± 0.5 | 25 ± 6 | 70 ± 21 | 92.5% |
Histamine-Stimulated Gastric Acid Secretion
To assess the efficacy of Vonoprazan against a stimulated acid secretion state, a secretagogue like histamine can be used.
Protocol for Histamine-Stimulated Gastric Acid Secretion in Anesthetized Rats
1. Animal Preparation and Surgery:
-
Anesthetize rats as described previously.
-
Perform a tracheotomy and cannulate the trachea to ensure a clear airway.
-
Insert a cannula into the esophagus and another through the pylorus for gastric perfusion.[10][11]
2. Gastric Perfusion:
-
Continuously perfuse the stomach with saline at a constant rate.
-
Collect the perfusate at regular intervals (e.g., every 15 minutes).
3. Stimulation and Treatment:
-
After a basal collection period, induce gastric acid secretion by intravenous infusion of histamine (e.g., 2-8 mg/kg/hr).
-
Administer this compound intravenously or intraduodenally at various doses.
4. Analysis:
-
Measure the acidity of the collected perfusate by titration with NaOH.
-
Plot the acid output over time to observe the inhibitory effect of Vonoprazan.
Table 3: Example Data for Histamine-Stimulated Gastric Acid Secretion
| Treatment | Basal Acid Output (µEq/15 min) (Mean ± SD) | Peak Histamine-Stimulated Acid Output (µEq/15 min) (Mean ± SD) | % Inhibition of Stimulated Secretion |
| Vehicle Control | 1.5 ± 0.3 | 15.2 ± 2.1 | - |
| Vonoprazan (0.3 mg/kg, i.v.) | 1.4 ± 0.4 | 5.8 ± 1.2 | 61.8% |
| Vonoprazan (1.0 mg/kg, i.v.) | 1.2 ± 0.3 | 1.9 ± 0.5 | 87.5% |
Visualizing Pathways and Workflows
To better understand the experimental design and the mechanism of action of Vonoprazan, the following diagrams are provided.
Caption: Gastric Acid Secretion Signaling Pathway and Vonoprazan's Mechanism of Action.
Caption: Experimental Workflow for the Pylorus Ligation Model in Rats.
References
- 1. The histamine test meal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The release of histamine during gastric acid secretion in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of gastric H+,K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gastric (H+,K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. Pylorus ligastion method for anti ulcer study | PPTX [slideshare.net]
- 8. Expt 3- Antiulcer activity by pyloric ligation method.pdf [slideshare.net]
- 9. Measurement of gastric acid secretion in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stimulation of gastric alkaline secretion by histamine in rats: possible involvement of histamine H2-receptors and endogenous prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vonoprazan Fumarate in NSAID-Induced Gastropathy Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Vonoprazan Fumarate in the context of Nonsteroidal Anti-Inflammatory Drug (NSAID)-induced gastropathy. Detailed protocols for inducing gastropathy in animal models and the clinical application of Vonoprazan are presented, supported by quantitative data and visualizations to facilitate understanding and experimental design.
Introduction to Vonoprazan and NSAID-Induced Gastropathy
Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used for their analgesic and anti-inflammatory properties. However, their long-term use is associated with a significant risk of gastrointestinal adverse events, including the development of peptic ulcers and bleeding[1]. The primary mechanism of NSAID-induced mucosal injury involves the inhibition of cyclooxygenase (COX) enzymes, leading to a deficiency in gastroprotective prostaglandins[2].
Vonoprazan is a potassium-competitive acid blocker (P-CAB) that inhibits the H+, K+-ATPase enzyme in gastric parietal cells[1][3]. Unlike proton pump inhibitors (PPIs), Vonoprazan does not require acid activation and provides a more potent and sustained suppression of gastric acid secretion from the first dose[1][4]. This rapid and strong action makes it a promising agent for the prevention and treatment of NSAID-induced gastropathy[3][5].
Mechanism of Action
Vonoprazan competitively blocks the potassium-binding site of the gastric H+, K+-ATPase (proton pump), the final step in the gastric acid secretion pathway[1][4]. This reversible inhibition leads to a rapid, strong, and prolonged reduction in gastric acid production[2][3]. A key advantage of Vonoprazan over traditional PPIs is its rapid onset of action and its efficacy, which is not significantly affected by CYP2C19 genetic polymorphisms[6].
Signaling Pathway of Gastric Acid Secretion and Inhibition by Vonoprazan
References
- 1. Analagesic and Anti-Inflammatory Potentials of a Less Ulcerogenic Thiadiazinethione Derivative in Animal Models: Biochemical and Histochemical Correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pathophysiology of non-steroidal anti-inflammatory drug (NSAID)-induced mucosal injuries in stomach and small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Characterization of a simple animal model for nonsteroidal anti-inflammatory drug induced antral ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vonoprazan prevents ulcer recurrence during long-term NSAID therapy: randomised, lansoprazole-controlled non-inferiority and single-blind extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vonoprazan in the management of erosive oesophagitis and peptic ulcer-induced medication: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying Vonoprazan Fumarate Effects on Gastric pH in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction Vonoprazan Fumarate is a potassium-competitive acid blocker (P-CAB) that represents a significant advancement in the management of acid-related disorders.[1] Unlike traditional proton pump inhibitors (PPIs), Vonoprazan offers a distinct mechanism of action, resulting in rapid, potent, and sustained suppression of gastric acid secretion.[1][2] These application notes provide detailed protocols for evaluating the pharmacodynamic effects of this compound on gastric pH in common animal models, namely rats and dogs, which are crucial for preclinical assessment.
Mechanism of Action Vonoprazan directly inhibits the H+, K+-ATPase enzyme system, the final step in the gastric acid secretion pathway within parietal cells.[3] It competes with potassium ions (K+) for binding to the proton pump, leading to a reversible inhibition of both basal and stimulated acid production.[2] A key advantage of Vonoprazan is that it does not require acid activation and can inhibit pumps in both resting and stimulated states, contributing to its rapid onset of action.[1][3][4] Its high pKa of 9.06 allows it to accumulate at high concentrations in the acidic environment of the parietal cell canaliculi, further enhancing its potency and duration of action.
Caption: Vonoprazan competitively inhibits the H+,K+-ATPase proton pump.
Pharmacodynamic Effects in Animal Models
Preclinical studies in rats and dogs have demonstrated the potent and long-lasting effects of Vonoprazan on gastric acid suppression. Its efficacy is notably greater than that of traditional PPIs like lansoprazole.[4][5]
Data from Rat Models
Studies in rats show that Vonoprazan (formerly TAK-438) produces a more potent and sustained increase in gastric pH compared to lansoprazole.[5] A pharmacokinetic study in rats revealed that Vonoprazan accumulates and is retained in gastric tissue for over 24 hours, which is not observed in plasma.[5]
| Dose (Route) | Animal Model | Key Finding | Reference |
| 0.7 and 1.0 mg/kg (IV) | Rats | Antisecretory effects were consistent with PBPK-PD model predictions. | [6][7] |
| 4 mg/kg | Rats | Showed maximal acid inhibitory activity. | [4] |
| Not Specified | Rats | More potent and longer-lasting inhibition of histamine-stimulated acid secretion compared to lansoprazole. | [5] |
Data from Dog Models
In dogs, Vonoprazan also demonstrates superior inhibition of histamine-induced acid secretion when compared with lansoprazole.[4][5]
| Dose (Route) | Animal Model | Key Finding | Reference |
| 0.3 and 1.0 mg/kg (Oral) | Dogs | Antisecretory effects were consistent with PBPK-PD model predictions. | [6][7] |
| Not Specified | Beagle Dogs | Fasted gastric pH can be highly variable (2.7 to 8.3), emphasizing the need for control groups. | [8] |
| 1 mg/kg Omeprazole (IV) | Labrador Dogs | Can reproducibly elevate gastric pH to >4 for an average of 103 minutes. | [9][10] |
Experimental Protocols
Protocol 1: Gastric pH Measurement in Anesthetized Rats
This protocol describes an acute terminal procedure for directly measuring gastric pH in rats following administration of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (fasted for 12-18 hours with free access to water)
-
This compound formulation for administration (e.g., oral gavage, intravenous)
-
Anesthetic agents (e.g., ketamine/xylazine, isoflurane)
-
Calibrated pH meter with a micro-probe electrode
-
Surgical instruments (scissors, forceps)
-
Suture thread
-
Saline solution
Procedure:
-
Animal Preparation: Fast rats overnight (12-18 hours) but allow ad libitum access to water to ensure an empty stomach.
-
Drug Administration: Administer this compound or vehicle control at the desired dose and route. Note the exact time of administration.
-
Anesthesia: At a predetermined time point post-dosing (e.g., 2 hours), anesthetize the rat using an appropriate method (e.g., ketamine 100 mg/kg and xylazine 5 mg/kg, i.m.).[11] Confirm the depth of anesthesia by lack of pedal withdrawal reflex.
-
Surgical Procedure:
-
Place the anesthetized rat in a supine position.
-
Make a midline incision through the abdominal wall to expose the stomach.
-
Carefully ligate the pylorus and the antrum cardiacum (esophageal end) with suture thread to prevent reflux and emptying of gastric contents.[11]
-
-
pH Measurement:
-
Make a small incision in the forestomach wall.
-
Gently insert the calibrated micro-pH electrode into the gastric lumen to measure the pH of the gastric juice.[11]
-
Record the stable pH reading.
-
-
Euthanasia: Following the measurement, euthanize the animal under deep anesthesia without allowing it to regain consciousness.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. scholarsinmedicine.com [scholarsinmedicine.com]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. researchgate.net [researchgate.net]
- 6. Physiologically based pharmacokinetic-pharmacodynamic modeling for prediction of vonoprazan pharmacokinetics and its inhibition on gastric acid secretion following intravenous/oral administration to rats, dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiologically based pharmacokinetic–pharmacodynamic modeling for prediction of vonoprazan pharmacokinetics and its inhibition on gastric acid secretion following intravenous/oral administration to rats, dogs and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Modification of gastric pH in the fasted dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karolinum.cz [karolinum.cz]
Troubleshooting & Optimization
Technical Support Center: Optimizing Vonoprazan Fumarate Dosage in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Vonoprazan Fumarate for their experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Vonoprazan?
A1: Vonoprazan is a potassium-competitive acid blocker (P-CAB).[][2][3][4] It inhibits the H+/K+-ATPase enzyme system (proton pump) in gastric parietal cells.[][2][5][6][7] Unlike proton pump inhibitors (PPIs), Vonoprazan does not require acid activation and binds reversibly to the proton pump in a potassium-competitive manner, leading to a rapid, potent, and prolonged suppression of gastric acid secretion.[2][5][6][8]
Q2: What are the key differences between Vonoprazan and traditional proton pump inhibitors (PPIs)?
A2: Key differences include:
-
Activation: Vonoprazan does not require an acidic environment for activation, whereas PPIs are prodrugs that need acid activation.[2][5][6]
-
Onset of Action: Vonoprazan has a more rapid onset of action.[6]
-
Binding: Vonoprazan binds reversibly to the proton pump, while PPIs bind irreversibly.[2][8]
-
CYP2C19 Metabolism: The metabolism of Vonoprazan is less affected by CYP2C19 genetic polymorphisms compared to many PPIs.[7][9]
Q3: What are some common impurities that can be found in this compound samples?
A3: Several process-related impurities and degradation products have been identified in this compound.[10][11][12] One identified impurity is 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methyldimethylamine.[10][11] It is crucial to use high-purity this compound for experiments to ensure that the observed effects are solely attributable to the drug. The presence of impurities can be analyzed using techniques like High-Performance Liquid Chromatography (HPLC).[10][11][12]
Q4: How stable is this compound in solution?
A4: this compound is susceptible to degradation under alkaline and oxidative stress conditions.[13] However, it is relatively stable under acidic, thermal, and photolytic stress.[13] Fumaric acid in the salt form contributes to the stability of Vonoprazan by creating a protective microenvironment.[14] For in vitro experiments, it is advisable to prepare fresh solutions and protect them from strong light and alkaline conditions.
Troubleshooting Guides
Issue 1: Inconsistent or lack of expected efficacy in animal models.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage | Refer to the dosage tables below for recommended starting doses in different animal models. Consider performing a dose-response study to determine the optimal dose for your specific experimental endpoint. |
| Improper Drug Administration | Ensure the route of administration (e.g., oral gavage, intravenous) is appropriate for your model and that the drug is being delivered effectively. For oral administration, consider the timing relative to feeding, as food can sometimes affect absorption.[15] |
| Drug Degradation | Prepare fresh solutions of this compound for each experiment.[13] Avoid exposing the drug to alkaline conditions or strong oxidizing agents.[13] Store the stock compound and solutions under appropriate conditions (cool, dark, and dry). |
| Animal Strain or Species Differences | Pharmacokinetic and pharmacodynamic properties can vary between different species and even strains of animals.[16][17][18] What is effective in one model may not be in another. It may be necessary to adjust the dosage based on the specific animal model being used. |
| Metabolic Differences | Vonoprazan is primarily metabolized by CYP3A4, with minor contributions from other CYP enzymes.[5][7] Co-administration of other compounds that induce or inhibit these enzymes could alter the metabolism and efficacy of Vonoprazan.[19][20] |
Issue 2: Unexpected side effects or toxicity in animal models.
| Possible Cause | Troubleshooting Step |
| High Dosage | The administered dose may be too high for the specific animal model. Reduce the dosage and perform a dose-toxicity study to establish a safe and effective range. In long-term studies with high doses in rodents, an increased incidence of gastric endocrine tumors has been reported.[9] |
| Impurities in the Drug Sample | Ensure the this compound used is of high purity. Impurities from the synthesis process can have their own biological effects.[10][11] |
| Interaction with Other Administered Substances | If Vonoprazan is being co-administered with other drugs, there could be a drug-drug interaction leading to toxicity. Review the metabolic pathways of all administered compounds. |
| Route of Administration | The chosen route of administration might be causing local or systemic toxicity. Consider alternative routes if possible. |
| Animal Health Status | Pre-existing health conditions in the experimental animals could make them more susceptible to adverse effects. Ensure that all animals are healthy before starting the experiment. |
Quantitative Data
Table 1: In Vivo Dosages of Vonoprazan in Experimental Animal Models
| Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Rat | 0.7 and 1.0 mg/kg | Intravenous | Consistent antisecretory effects | [16][17][18] |
| Rat | 1, 2, and 4 mg/kg | Not specified | Dose-dependent inhibition of histamine-stimulated acid secretion | |
| Rat | 5 and 20 mg/kg | Oral | Pretreatment to study effects on venlafaxine pharmacokinetics | [19] |
| Dog | 0.3 and 1.0 mg/kg | Oral | Consistent antisecretory effects | [16][17][18] |
| Dog | 0.1 to 1 mg/kg | Not specified | Inhibition of acid secretion for more than 48 hours |
Table 2: In Vitro Efficacy of Vonoprazan
| Parameter | Value | Conditions | Reference |
| IC50 (H+/K+ ATPase inhibition) | 17 nM | - | |
| IC50 (H+/K+ ATPase inhibition) | 19 nM | pH 6.5 | [] |
| IC50 (H+/K+ ATPase inhibition) | 28 nM | pH 7.5 |
Experimental Protocols
Protocol 1: In Vivo Assessment of Gastric Acid Suppression in a Rat Model
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Acclimatization: House the animals in standard laboratory conditions for at least one week before the experiment with free access to food and water.
-
Fasting: Fast the rats for 18-24 hours before the experiment, with free access to water.
-
Drug Preparation: Prepare a fresh solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).[19]
-
Dosing: Administer this compound via oral gavage at the desired doses (e.g., 1, 2, 4 mg/kg). A vehicle control group should be included.
-
Anesthesia: At a predetermined time point after dosing (e.g., 1, 2, or 4 hours), anesthetize the rats with an appropriate anesthetic.
-
Pylorus Ligation: Perform a laparotomy and ligate the pylorus.
-
Gastric Juice Collection: After a set period (e.g., 4 hours), euthanize the animals and collect the gastric contents.
-
Analysis: Measure the volume of gastric juice, determine the pH, and titrate with 0.01 N NaOH to determine the total acid output.
-
Data Analysis: Compare the results from the Vonoprazan-treated groups with the vehicle control group to determine the percentage of inhibition of gastric acid secretion.
Visualizations
Caption: Mechanism of action of Vonoprazan in inhibiting the gastric proton pump.
References
- 2. droracle.ai [droracle.ai]
- 3. Vonoprazan Impurities | SynZeal [synzeal.com]
- 4. squarepharma.com.bd [squarepharma.com.bd]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Vonoprazan: MarKed Competition for PPIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a novel potassium-competitive acid blocker, in the management of gastroesophageal reflux disease: safety and clinical evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in this compound. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Development of a stability- indicating HPLC method for simultaneous determination of ten related substances in this compound drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How does fumaric acid contribute to the stability of vonoprazan in the tablet formulation? [synapse.patsnap.com]
- 15. A Population Pharmacokinetic Model of Vonoprazan: Evaluating the Effects of Race, Disease Status, and Other Covariates on Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Physiologically based pharmacokinetic-pharmacodynamic modeling for prediction of vonoprazan pharmacokinetics and its inhibition on gastric acid secretion following intravenous/oral administration to rats, dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Physiologically based pharmacokinetic–pharmacodynamic modeling for prediction of vonoprazan pharmacokinetics and its inhibition on gastric acid secretion following intravenous/oral administration to rats, dogs and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. dovepress.com [dovepress.com]
- 20. tandfonline.com [tandfonline.com]
Technical Support Center: Bioanalysis of Vonoprazan Fumarate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of Vonoprazan Fumarate.
Troubleshooting Guide
This guide addresses specific issues related to matrix effects that you may encounter during the LC-MS/MS bioanalysis of this compound.
Question: My signal intensity for Vonoprazan is inconsistent or suppressed. How do I determine if this is due to matrix effects?
Answer: Inconsistent or suppressed signal intensity is a common indicator of matrix effects, where co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte. To confirm the presence of matrix effects, you should perform a post-extraction spike experiment. This involves comparing the analyte's peak area in a post-extraction spiked sample (blank matrix extract spiked with analyte) to the peak area of the analyte in a pure solution at the same concentration. A significant difference in peak areas suggests the presence of ion suppression or enhancement.[1][2][3]
A qualitative assessment can also be performed using the post-column infusion method.[2][3] This technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
Question: I have confirmed that matrix effects are impacting my Vonoprazan analysis. What are the initial steps to mitigate this?
Answer: The initial steps to mitigate matrix effects involve optimizing your sample preparation and chromatographic conditions.
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering endogenous components.[1][4] If you are using a simple protein precipitation method, consider switching to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][4]
-
Chromatographic Separation: Modify your LC method to chromatographically separate Vonoprazan from the co-eluting interferences.[4][5] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as Vonoprazan-d4, is the preferred internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus compensating for signal variations.[2][6][7][8]
Question: I am using protein precipitation. How can I optimize this technique to reduce matrix effects for Vonoprazan?
Answer: While protein precipitation is a simple and fast technique, it is often associated with significant matrix effects due to insufficient removal of phospholipids.[1][9] To optimize this method:
-
Choice of Precipitation Solvent: Acetonitrile is a common choice for protein precipitation.[6][7][8] Experiment with different organic solvents or solvent mixtures to assess their efficiency in removing interferences.
-
Sample Dilution: Diluting the supernatant after precipitation can help reduce the concentration of matrix components being injected into the LC-MS/MS system.[1][3]
-
Phospholipid Removal Plates: Consider using specialized protein precipitation plates that contain a phospholipid-retaining sorbent.[1]
Question: When should I consider switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for Vonoprazan bioanalysis?
Answer: You should consider switching to LLE or SPE when optimized protein precipitation and chromatographic adjustments do not sufficiently resolve the matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE offers better sample cleanup than protein precipitation by partitioning the analyte into an immiscible organic solvent, leaving many endogenous components behind in the aqueous phase.[1] The choice of extraction solvent and pH adjustment are critical for efficient extraction of Vonoprazan.
-
Solid-Phase Extraction (SPE): SPE is a highly selective sample preparation technique that can provide the cleanest extracts.[1] By using a sorbent that retains the analyte while allowing interferences to be washed away (or vice versa), SPE can significantly reduce matrix effects. Different SPE sorbents (e.g., reversed-phase, ion-exchange) should be screened to find the optimal one for Vonoprazan.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor-product ion transitions for Vonoprazan and its deuterated internal standard?
A1: The commonly used multiple reaction monitoring (MRM) transitions for Vonoprazan and its stable isotope-labeled internal standard, Vonoprazan-d4, are summarized in the table below. These are monitored in positive electrospray ionization (ESI) mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| This compound | 346.0 | 315.1 | [6][7][8] |
| This compound-d4 | 350.0 | 316.0 | [6][7][8] |
Q2: How do I choose the right internal standard for Vonoprazan bioanalysis to combat matrix effects?
A2: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte, such as Vonoprazan-d4.[6][7][8] A SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte, meaning it will be affected by matrix effects in the same way.[2] This co-elution and similar ionization response allow for accurate correction of any signal suppression or enhancement experienced by Vonoprazan.
Q3: Can changing the ionization source on my mass spectrometer help reduce matrix effects?
A3: Yes, in some cases. Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[2][4] If you are experiencing significant ion suppression with ESI, switching to APCI, if compatible with Vonoprazan's chemical properties, could be a viable strategy to mitigate the issue.[2]
Q4: What are the acceptance criteria for matrix effect evaluation during method validation?
A4: According to regulatory guidelines, the matrix effect is assessed by the matrix factor (MF). The IS-normalized MF, calculated as the ratio of the analyte's MF to the IS's MF, should be consistent across different lots of the biological matrix. The coefficient of variation (CV) of the IS-normalized MF should be within 15%.
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using the Post-Extraction Spike Method
-
Sample Preparation:
-
Extract at least six different lots of blank biological matrix using the developed sample preparation method.
-
Prepare a neat solution of Vonoprazan and the internal standard in the reconstitution solvent at a known concentration (e.g., at low and high QC levels).
-
-
Post-Extraction Spike:
-
To the extracted blank matrix samples, add a small volume of the Vonoprazan and internal standard stock solution to achieve the desired final concentrations.
-
-
Analysis:
-
Analyze the post-extraction spiked samples and the neat solutions by LC-MS/MS.
-
-
Calculation of Matrix Factor (MF):
-
MF = (Peak Area in presence of matrix) / (Peak Area in absence of matrix)
-
-
Calculation of IS-Normalized MF:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
-
Evaluation:
-
Calculate the coefficient of variation (CV) of the IS-normalized MF across the different matrix lots. The CV should be ≤15%.
-
Protocol 2: Protein Precipitation using Acetonitrile
-
Sample Aliquoting: Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Addition of Internal Standard: Add the internal standard solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: General workflow for this compound bioanalysis.
Caption: Troubleshooting flowchart for matrix effects.
Caption: Concept of ion suppression in the ESI source.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. eijppr.com [eijppr.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LC–MS/MS method for quick detection of this compound in human plasma: Development, validation and its application to a bioequivalence study [m.x-mol.net]
- 8. LC-MS/MS method for quick detection of this compound in human plasma: Development, validation and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Technical Support Center: Forced Degradation Studies of Vonoprazan Fumarate
Welcome to the technical support center for forced degradation studies of Vonoprazan Fumarate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their stability-indicating studies.
Frequently Asked Questions (FAQs)
Q1: Under which conditions is this compound most likely to degrade?
A1: Based on current literature, this compound demonstrates significant degradation under alkaline and oxidative stress conditions.[1][2][3] It is found to be relatively stable under acidic, thermal, and photolytic conditions.[1][2][3]
Q2: What are the common analytical techniques used for separating this compound from its degradation products?
A2: The most common analytical techniques are Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).[4][5][6][7] These methods have been proven to be effective in separating the parent drug from its degradation products, thus serving as stability-indicating assays.
Q3: Are there any official monographs available for the analysis of this compound and its impurities?
A3: Currently, Vonoprazan is not yet official in any of the major pharmacopoeias. Therefore, developing a simple, sensitive, and effective HPLC method is crucial for detecting and separating all possible degradants and process-related impurities in the bulk drug material to ensure its safety and quality.[8]
Q4: How does fumaric acid contribute to the stability of Vonoprazan in a tablet formulation?
A4: Fumaric acid plays a critical role in the stability of Vonoprazan tablets through several mechanisms. It forms a stable salt, this compound, which is less susceptible to degradation.[9] It also helps maintain an optimal microenvironmental pH within the tablet, minimizing pH-dependent degradation reactions.[9] Additionally, the fumarate salt has a low hygroscopic nature, which limits water uptake, a common pathway for chemical and physical degradation.[9]
Troubleshooting Guide
Q1: I am observing unexpected degradation of Vonoprazan under acidic conditions. What could be the cause?
A1: While Vonoprazan is generally reported to be stable in acidic conditions, the extent of degradation can be influenced by the specific acid used, its concentration, and the duration of exposure. It is also possible that impurities in the drug substance or interactions with excipients (in formulated products) could catalyze degradation. We recommend verifying the purity of your this compound sample and ensuring that the experimental conditions match those reported in validated studies.
Q2: My HPLC method is not adequately separating the degradation products from the parent peak. What can I do?
A2: Peak co-elution is a common challenge. To improve separation, you can try the following:
-
Mobile Phase Optimization: Adjust the ratio of the organic and aqueous phases. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and different pH values for the aqueous buffer.
-
Column Selection: Use a column with a different stationary phase (e.g., C8 instead of C18) or a column with a smaller particle size for higher efficiency.
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often provide better separation of complex mixtures.
-
Flow Rate and Temperature: Optimizing the flow rate and column temperature can also influence selectivity and resolution.
Q3: The mass balance in my forced degradation study is not within the acceptable range (95-105%). What are the potential reasons?
A3: Poor mass balance can be attributed to several factors:
-
Non-chromophoric Degradants: Some degradation products may lack a UV-absorbing chromophore at the detection wavelength, making them "invisible" to the UV detector. Using a universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) can help identify such degradants.
-
Volatile Degradants: Degradation may lead to the formation of volatile compounds that are lost during the experiment.
-
Precipitation: Degradation products might precipitate out of the solution, especially if their solubility is poor in the stress medium.
-
Adsorption: The active pharmaceutical ingredient (API) or its degradation products might adsorb onto the surface of the container.
Quantitative Data Summary
The following table summarizes the percentage of degradation of this compound observed under various stress conditions as reported in the literature.
| Stress Condition | Reagent/Parameters | Duration | % Degradation | Analytical Method | Reference |
| Alkaline Hydrolysis | 0.1 M NaOH | 24 hours | 62.48% | HPLC | [2] |
| Oxidative | 30% H₂O₂ | 24 hours | Significant | HPLC | [1][2] |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | Stable | HPLC | [1][2] |
| Thermal | 60°C | 48 hours | Stable | HPLC | [1][2] |
| Photolytic (Liquid) | UV light | 24 hours | 7.67% | HPLC | [2] |
| Photolytic (Solid) | UV light | 7 days | Stable | HPLC | [2] |
Experimental Protocols
RP-HPLC Method for Stability-Indicating Assay
This protocol is a representative example based on published methods.[1][4][7]
-
Chromatographic System:
-
Column: BDS Hypersil C18 (250 x 4.6 mm, 5 µm) or Phenomenex Kinetex EVO C18 (250mm × 4.6mm, 5.0μm)[1][4]
-
Mobile Phase A: 0.03M sodium phosphate buffer (pH adjusted to 6.5) - methanol - acetonitrile (72:25:3, v/v/v)[1]
-
Mobile Phase B: 0.03M sodium phosphate buffer (pH adjusted to 6.5) - acetonitrile (30:70, v/v)[1]
-
Alternative Mobile Phase (Isocratic): Water (pH 3.0) and acetonitrile (95:5, v/v)[4][7]
-
Flow Rate: 0.8 mL/min to 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or 35°C[10]
-
-
Procedure:
-
Prepare the mobile phase(s) as described above.
-
Prepare a standard stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).
-
For forced degradation studies, subject the this compound solution to various stress conditions (see below).
-
After the specified duration, neutralize the samples if necessary and dilute them to an appropriate concentration with the mobile phase.
-
Inject the standard and stressed samples into the HPLC system and record the chromatograms.
-
Calculate the percentage of degradation by comparing the peak area of Vonoprazan in the stressed samples to that in the unstressed standard solution.
-
Forced Degradation Study Protocol
-
Acidic Hydrolysis:
-
Treat the drug solution with 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Alkaline Hydrolysis:
-
Treat the drug solution with 0.1 M NaOH at room temperature for a specified period (e.g., 24 hours).[2]
-
Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Treat the drug solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature for a specified period (e.g., 24 hours).[1]
-
-
Thermal Degradation:
-
Expose the solid drug substance or a solution of the drug to dry heat (e.g., 60-80°C) for a specified period (e.g., 48 hours).[1]
-
-
Photolytic Degradation:
-
Expose the solid drug substance or a solution of the drug to UV light (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber for a specified duration.[2]
-
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Logical relationship of this compound stability under different stress conditions.
References
- 1. Development of a stability- indicating HPLC method for simultaneous determination of ten related substances in this compound drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. veterinaria.org [veterinaria.org]
- 5. tandfonline.com [tandfonline.com]
- 6. ejbps.com [ejbps.com]
- 7. veterinaria.org [veterinaria.org]
- 8. daneshyari.com [daneshyari.com]
- 9. How does fumaric acid contribute to the stability of vonoprazan in the tablet formulation? [synapse.patsnap.com]
- 10. journals.ekb.eg [journals.ekb.eg]
Technical Support Center: Vonoprazan Fumarate Solubility for In Vitro Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Vonoprazan Fumarate for successful in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For in vitro experiments, it is recommended to prepare a stock solution of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO).[1][2] It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[2]
Q2: What is the aqueous solubility of this compound?
A2: this compound has pH-dependent aqueous solubility.[3] Its solubility is higher in acidic conditions and decreases as the pH increases. The reported aqueous solubility is generally less than 1 mg/mL.[3]
Q3: My this compound precipitated when I diluted the DMSO stock solution into my aqueous assay buffer/cell culture medium. What can I do?
A3: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for poorly soluble compounds. Here are a few troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your assay may be exceeding its solubility limit in the aqueous buffer. Try performing a serial dilution to find the highest workable concentration that does not precipitate.
-
Optimize the DMSO concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to avoid solvent-induced artifacts, but high enough to maintain solubility. You may need to test a matrix of this compound and DMSO concentrations.
-
Adjust the pH of your buffer: this compound is more soluble in acidic conditions.[3][4] If your experimental conditions allow, slightly lowering the pH of your assay buffer may improve solubility.
-
Use a different formulation approach: For certain applications, nanosuspensions have been explored to enhance the solubility and dissolution rate of Vonoprazan.[5]
Q4: Can I prepare an aqueous stock solution of this compound?
A4: While this compound is more soluble in acidic water, preparing a high-concentration aqueous stock solution can be challenging due to its limited solubility.[3] For most in vitro applications requiring precise concentrations, a DMSO stock solution is more reliable. If an aqueous solution is necessary, consider using a buffer with a lower pH, such as 0.1 N HCl, where solubility is significantly higher.[4]
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility issues with this compound in in vitro assays.
Problem: Precipitate observed in the this compound stock solution (in DMSO).
-
Possible Cause: The DMSO may have absorbed moisture, reducing its solvating capacity.
-
Solution: Use fresh, anhydrous DMSO to prepare the stock solution.[2] Gently warm the solution and vortex to aid dissolution.
Problem: Precipitate forms immediately after diluting the DMSO stock solution into the aqueous assay buffer.
-
Possible Cause 1: The concentration of this compound exceeds its solubility limit in the final aqueous buffer.
-
Solution 1: Decrease the final working concentration of this compound.
-
Possible Cause 2: The pH of the aqueous buffer is not optimal for this compound solubility.
-
Solution 2: If permissible for your assay, consider using a buffer with a more acidic pH to increase solubility.[3]
Problem: The compound appears to come out of solution over the course of a long-term incubation.
-
Possible Cause: The compound may be unstable or slowly precipitating at the experimental temperature and pH.
-
Solution: Assess the stability of this compound under your specific assay conditions (time, temperature, pH). Consider preparing fresh dilutions for long-term experiments or exploring the use of stabilizing excipients if compatible with your assay.
Data Presentation
Table 1: Solubility of this compound and its Cocrystals in Different Media
| Compound | Medium | Temperature (°C) | Solubility (µg/mL) |
| This compound | pH 1.2 Buffer | 37 | 1032.5 ± 21.9 |
| This compound | pH 6.8 Buffer | 37 | 101.3 ± 4.8 |
| VPZ-RES (Cocrystal) | pH 1.2 Buffer | 37 | 1045.2 ± 33.4 |
| VPZ-RES (Cocrystal) | pH 6.8 Buffer | 37 | 179.6 ± 7.6 |
| VPZ-CAT (Cocrystal) | pH 1.2 Buffer | 37 | 756.4 ± 19.5 |
| VPZ-CAT (Cocrystal) | pH 6.8 Buffer | 37 | 134.8 ± 5.9 |
| VPZ-GAL (Cocrystal) | pH 1.2 Buffer | 37 | 645.8 ± 15.7 |
| VPZ-GAL (Cocrystal) | pH 6.8 Buffer | 37 | 115.2 ± 4.3 |
Data adapted from a study on novel cocrystals of Vonoprazan.[3]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound (crystalline solid)[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium appropriate for your assay.
-
-
Procedure:
-
On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution.
-
Perform a serial dilution of the stock solution into your aqueous buffer or cell culture medium to achieve the desired final concentration.
-
Ensure that the final concentration of DMSO in the working solution is low (typically less than 0.5%) to minimize solvent toxicity in cell-based assays.
-
Visually inspect the working solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.
-
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Novel Cocrystals of Vonoprazan: Machine Learning-Assisted Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sifisheriessciences.com [sifisheriessciences.com]
- 5. Formulation development and evaluation o... - tlooto, The Most Powerful AcademicGPT [tlooto.com]
Technical Support Center: Analytical Method Validation for Vonoprazan Fumarate Impurities
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method validation for Vonoprazan Fumarate impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of this compound that I should be aware of?
A1: During the synthesis and storage of this compound, several process-related impurities and degradation products can form. Six key impurities have been identified and characterized. One of the notable impurities is 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methyldimethylamine.[1][2] It is crucial to have a validated analytical method that can separate and quantify these impurities to ensure the quality and safety of the drug substance.
Q2: My this compound sample is showing significant degradation. What are the likely causes?
A2: this compound is susceptible to degradation under specific stress conditions. Forced degradation studies have shown that the drug undergoes significant degradation in alkaline and oxidative environments.[3][4] Conversely, it is relatively stable under acidic, thermal, and photolytic stress.[3][4] To minimize degradation, ensure that your sample preparation, storage, and analytical procedures avoid exposure to basic conditions and strong oxidizing agents.
Q3: I am developing an HPLC method. What is a good starting point for column and mobile phase selection?
A3: A common and effective approach for the analysis of this compound and its impurities is reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is frequently used. For example, a Phenomenex Kinetex EVO C18 column (250mm x 4.6mm, 5.0µm) has been successfully employed.[3][4]
A suitable mobile phase system often consists of a buffer and an organic modifier. One such system uses a gradient elution with:
-
Mobile Phase A: 0.03M sodium phosphate buffer (pH 6.5) - methanol - acetonitrile (72:25:3, v/v/v)
-
Mobile Phase B: 0.03M sodium phosphate buffer (pH 6.5) - acetonitrile (30:70, v/v)[3][4]
Detection is typically performed using a UV detector at a wavelength of 230 nm.[3][4]
Q4: What are the typical validation parameters I need to assess for my analytical method according to ICH guidelines?
A4: According to the International Conference on Harmonisation (ICH) guidelines, the validation of an analytical method for impurities should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) for Vonoprazan or its impurities. | Inappropriate mobile phase pH. Column degradation. Sample overload. | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analytes. Use a new column or a column with a different stationary phase. Reduce the sample concentration or injection volume. |
| Inconsistent retention times. | Fluctuation in column temperature. Inconsistent mobile phase composition. Pump malfunction. | Use a column oven to maintain a constant temperature. Prepare fresh mobile phase daily and ensure proper mixing. Check the HPLC pump for leaks and ensure it is properly primed. |
| Extra peaks in the chromatogram. | Contaminated mobile phase or diluent. Sample degradation. Carryover from previous injections. | Filter all mobile phases and diluents before use. Prepare samples fresh and store them under appropriate conditions (e.g., protected from light, at low temperature). Implement a robust needle wash program and inject a blank solvent after high-concentration samples. |
| Low sensitivity or inability to detect impurities at the required levels. | Non-optimal detection wavelength. Low sample concentration. High background noise. | Determine the optimal wavelength for detection by running a UV scan of the impurities. The literature suggests 230 nm is a suitable wavelength.[3][4] Increase the sample concentration if possible, or use a more sensitive detector. Ensure proper grounding of the instrument and use high-purity solvents to reduce baseline noise. |
Quantitative Data Summary
The following tables summarize typical performance characteristics of a validated RP-HPLC method for the analysis of this compound and its impurities.
Table 1: Linearity, LOD, and LOQ Data
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| Vonoprazan | 0.5 - 150 | > 0.999 | 0.05 | 0.15 |
| Impurity 1 | 0.1 - 10 | > 0.999 | 0.03 | 0.1 |
| Impurity 2 | 0.1 - 10 | > 0.999 | 0.03 | 0.1 |
| Impurity 3 | 0.1 - 10 | > 0.999 | 0.04 | 0.12 |
| Impurity 4 | 0.1 - 10 | > 0.999 | 0.03 | 0.1 |
| Impurity 5 | 0.1 - 10 | > 0.999 | 0.02 | 0.08 |
| Impurity 6 | 0.1 - 10 | > 0.999 | 0.03 | 0.1 |
Note: These are example values and may vary depending on the specific method and instrumentation.
Table 2: Accuracy and Precision Data
| Analyte | Concentration Level | Accuracy (% Recovery) | Precision (% RSD) |
| Vonoprazan | 80% | 98.0 - 102.0 | < 2.0 |
| 100% | 98.0 - 102.0 | < 2.0 | |
| 120% | 98.0 - 102.0 | < 2.0 | |
| Impurities | LOQ | 90.0 - 110.0 | < 5.0 |
| 100% | 95.0 - 105.0 | < 3.0 |
Note: Acceptance criteria for accuracy and precision may vary based on regulatory requirements.
Experimental Protocols
RP-HPLC Method for Impurity Profiling
This protocol is based on a validated method for the simultaneous determination of Vonoprazan and its related substances.
-
Instrumentation: A gradient HPLC system with a UV detector.
-
Column: Phenomenex Kinetex EVO C18 (250mm x 4.6mm, 5.0µm).
-
Mobile Phase:
-
A: 0.03M sodium phosphate buffer (pH 6.5) - methanol - acetonitrile (72:25:3, v/v/v)
-
B: 0.03M sodium phosphate buffer (pH 6.5) - acetonitrile (30:70, v/v)
-
-
Gradient Program:
-
0-10 min: 100% A
-
10-30 min: 100% to 50% A
-
30-40 min: 50% A
-
40-45 min: 50% to 100% A
-
45-55 min: 100% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Diluent: Mobile Phase A
Forced Degradation Study Protocol
To assess the stability-indicating nature of the analytical method, forced degradation studies are performed.
-
Acid Degradation: Treat the sample with 0.1N HCl at 60°C for 2 hours.
-
Base Degradation: Treat the sample with 0.1N NaOH at 60°C for 30 minutes.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 1 hour.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an extended period.
After exposure, neutralize the acid and base-treated samples and dilute all samples to the target concentration before analysis by the validated HPLC method.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a stability- indicating HPLC method for simultaneous determination of ten related substances in this compound drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Mechanistic Showdown: Vonoprazan Fumarate vs. Proton Pump Inhibitors in Gastric Acid Suppression
Guide for Researchers and Drug Development Professionals
In the landscape of acid-related gastrointestinal disorders, the therapeutic goal has consistently been the effective and sustained control of gastric acid secretion. For decades, Proton Pump Inhibitors (PPIs) have been the cornerstone of treatment. However, the advent of Potassium-Competitive Acid Blockers (P-CABs), exemplified by Vonoprazan Fumarate, represents a paradigm shift in the approach to acid suppression. This guide provides an in-depth, objective comparison of the mechanistic, pharmacokinetic, and pharmacodynamic differences between these two classes of drugs, supported by experimental data and detailed methodologies for the research community.
Proton Pump Inhibitors (PPIs): The Irreversible Covalent Standard
Proton Pump Inhibitors (e.g., Omeprazole, Lansoprazole, Esomeprazole) are prodrugs that require a multi-step activation process to inhibit the gastric H⁺,K⁺-ATPase, the enzyme responsible for the final step of acid secretion in parietal cells.[1][2]
Mechanism of Action: PPIs, formulated as acid-labile weak bases, are absorbed systemically and selectively accumulate in the highly acidic secretory canaliculi of activated parietal cells.[1][3] In this acidic environment (pH < 1.0), the prodrug undergoes a two-step protonation and acid-catalyzed conversion into a reactive tetracyclic sulfenamide.[3][4][5] This activated form then establishes a permanent, irreversible disulfide bond with cysteine residues (primarily Cys813) on the luminal surface of the H⁺,K⁺-ATPase.[1][4] This covalent inhibition inactivates the enzyme, and acid secretion can only be restored through the synthesis of new H⁺,K⁺-ATPase proteins, a process that takes approximately 2 to 3 days to reach a steady state of inhibition.[2]
This compound: The Reversible Ionic Competitor
Vonoprazan is a first-in-class Potassium-Competitive Acid Blocker (P-CAB) that inhibits the H⁺,K⁺-ATPase through a fundamentally different mechanism.[6] It is not a prodrug and acts directly without the need for acid activation.[7]
Mechanism of Action: As a highly potent base (pKa 9.37), Vonoprazan is protonated and remains stable in the acidic environment of the secretory canaliculi, where it accumulates to concentrations up to 10⁸-fold higher than in plasma.[8] It binds ionically and reversibly to the H⁺,K⁺-ATPase at or near the potassium (K⁺) binding site on the luminal side of the enzyme.[8][9] This binding competitively blocks the K⁺ ion's access, thereby inhibiting the pump's conformational change and subsequent proton extrusion.[10] The key features of Vonoprazan's action are its rapid onset (achieving near-complete inhibition within 4 hours) and prolonged duration of effect, which is attributed to a very slow dissociation rate from the enzyme.[6][7][8]
Head-to-Head Comparison: Mechanistic and Pharmacokinetic Properties
The distinct mechanisms of Vonoprazan and PPIs lead to significant differences in their pharmacological profiles, which are summarized below.
Table 1: Mechanistic and Pharmacokinetic Differences
| Feature | This compound (P-CAB) | Proton Pump Inhibitors (PPIs) |
|---|---|---|
| Drug Class | Potassium-Competitive Acid Blocker | Substituted Benzimidazole Prodrug |
| Activation | Not required; active upon administration.[7] | Requires acid-catalyzed conversion in parietal cell canaliculi.[1][4] |
| Binding Site | K⁺ binding domain of H⁺,K⁺-ATPase.[6] | Cysteine residues on the luminal surface of H⁺,K⁺-ATPase.[1] |
| Binding Type | Ionic, reversible, competitive with K⁺.[8][9] | Covalent, irreversible disulfide bond.[1][9] |
| Onset of Action | Rapid (Maximal effect within 4 hours).[7] | Slow (Maximal effect in 3-5 days).[2][6] |
| Duration of Action | Long-lasting due to high accumulation and slow dissociation.[6][9] | Long-lasting due to irreversible binding; dependent on new pump synthesis.[2] |
| Acid Stability | Stable in acidic conditions.[9] | Acid-labile; requires enteric coating.[9] |
| Meal Dependency | Administration is independent of mealtimes.[8][9] | Must be taken 30-60 minutes before meals for optimal effect.[9] |
Comparative Efficacy: Quantitative Acid Suppression Data
Clinical studies employing 24-hour intragastric pH monitoring consistently demonstrate that Vonoprazan provides more potent and sustained acid suppression than standard PPIs. The percentage of time the intragastric pH is maintained above 4.0—a key benchmark for healing in acid-related diseases—is significantly higher with Vonoprazan, even from the first day of administration.
Table 2: Comparative Efficacy in Intragastric pH Control (24-Hour Monitoring)
| Drug & Dose | Population | Day of Measurement | Mean % Time Gastric pH ≥ 4 | Source |
|---|---|---|---|---|
| Vonoprazan 20 mg | Healthy Adults | Day 1 | 71.4% | [11] |
| Esomeprazole 20 mg | Healthy Adults | Day 1 | 23.9% | [11] |
| Vonoprazan 20 mg | Healthy Adults | Day 7 | 85.8% | [11] |
| Esomeprazole 20 mg | Healthy Adults | Day 7 | 61.2% | [11] |
| Vonoprazan 20 mg | PPI-Resistant EE Patients | Post-Treatment (2 wks) | 96.46% | [12] |
| Vonoprazan 40 mg | PPI-Resistant EE Patients | Post-Treatment (2 wks) | 100.00% | [12] |
| Tenatoprazole 40 mg | Healthy Volunteers | Day 7 | 72.5% | [13][14] |
| Esomeprazole 40 mg | Healthy Volunteers | Day 7 | 62.2% |[13][14] |
EE: Erosive Esophagitis
Key Experimental Protocols
The quantitative data presented above are derived from well-established experimental methodologies designed to assess the efficacy of acid-suppressing agents.
This procedure is the gold standard for measuring the extent and duration of gastric acid suppression in a clinical setting.[15]
Objective: To continuously measure the pH of the stomach and/or esophagus over a 24-hour period under ambulatory conditions.
Protocol:
-
Patient Preparation: Patients must cease all acid-suppressing medications (e.g., PPIs, H2-blockers, antacids) for a specified period (typically 3-7 days) before the test.[15][16] A fasting period of 4-6 hours is required immediately prior to catheter placement.[15]
-
Catheter Placement: A thin, flexible catheter equipped with one or more pH sensors is inserted through a nostril, advanced down the pharynx, and into the esophagus.[17] The final position is typically confirmed via manometry or fluoroscopy to place the sensor accurately, often 5 cm above the lower esophageal sphincter for esophageal monitoring or within the gastric body for intragastric monitoring.[15]
-
Data Recording: The catheter is connected to a portable data logger worn by the patient.[17] The device records pH values at a set frequency for a continuous 24-hour period. Patients are instructed to maintain their normal daily activities, including meals and sleep, and to log these events, along with any symptoms experienced, by pressing buttons on the data logger or keeping a written diary.[17][18]
-
Data Analysis: After 24 hours, the catheter is removed, and the data is downloaded to a computer.[17] The primary endpoints analyzed include the percentage of time the intragastric pH is maintained above specific thresholds (e.g., pH > 4, pH > 6), the mean 24-hour pH, and the correlation of reflux events with patient symptoms.[19][20]
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the proton pump.
Objective: To quantify the inhibition of ATP hydrolysis by the H⁺,K⁺-ATPase enzyme in the presence of an inhibitor (e.g., Vonoprazan or activated PPI).
Protocol:
-
Enzyme Preparation: Gastric H⁺,K⁺-ATPase is isolated from a suitable biological source, typically the gastric mucosa of a pig, rabbit, or goat, through differential centrifugation to yield gastric microsomal vesicles enriched with the enzyme.[21][22]
-
Reaction Mixture: Varying concentrations of the test inhibitor (and a standard, like omeprazole) are pre-incubated with the enzyme preparation in a buffered reaction mixture (e.g., 40 mM Tris-HCl, pH 7.4) containing necessary cofactors like MgCl₂.[21]
-
Initiation and Incubation: The enzymatic reaction is initiated by the addition of ATP (e.g., 2 mM ATP Tris salt).[21] The mixture is then incubated at 37°C for a defined period (e.g., 20 minutes) to allow for ATP hydrolysis.[21]
-
Termination and Measurement: The reaction is terminated by adding an acid, such as ice-cold trichloroacetic acid, which denatures the enzyme and stops ATP hydrolysis.[21]
-
Phosphate Quantification: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method (e.g., the Fiske-Subbarow method). The absorbance is read using a spectrophotometer.[23]
-
Data Analysis: The H⁺,K⁺-ATPase activity is calculated based on the amount of Pi liberated. The inhibitory activity of the compound is expressed as the percentage of inhibition relative to a control (no inhibitor). The half-maximal inhibitory concentration (IC₅₀) value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[21]
Conclusion
This compound and Proton Pump Inhibitors represent two distinct classes of drugs that achieve gastric acid suppression via fundamentally different mechanisms. PPIs are prodrugs that act as irreversible, covalent inhibitors requiring acid activation.[1][4] In contrast, Vonoprazan is an active drug that functions as a reversible, potassium-competitive ionic inhibitor, offering a more rapid, potent, and sustained acid suppression profile that is independent of meal timing.[7][8][9] The quantitative data from clinical trials confirm the superior pharmacodynamic profile of Vonoprazan in maintaining elevated intragastric pH.[11][12] For researchers and drug development professionals, understanding these mechanistic distinctions is crucial for designing next-generation therapies and optimizing treatment strategies for acid-related disorders.
References
- 1. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry of covalent inhibition of the gastric (H+, K+)-ATPase by proton pump inhibitors. | Semantic Scholar [semanticscholar.org]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Voquezna (vonoprazan): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 11. This compound, a novel potassium-competitive acid blocker, in the management of gastroesophageal reflux disease: safety and clinical evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A randomized, double-blind study to evaluate the acid-inhibitory effect of vonoprazan (20 mg and 40 mg) in patients with proton-pump inhibitor-resistant erosive esophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect on Intragastric pH of a PPI with a Prolonged Plasma Half-Life: Comparison between Tenatoprazole and Esomeprazole on the Duration of Acid Suppression in Healthy Male Volunteers | Semantic Scholar [semanticscholar.org]
- 15. 24hr pH Monitoring Testing - GI Motility Disorders Unit | Western Sydney University [westernsydney.edu.au]
- 16. uclahealth.org [uclahealth.org]
- 17. 24-hour pH-Impedance Testing | Johns Hopkins Medicine [hopkinsmedicine.org]
- 18. nth.nhs.uk [nth.nhs.uk]
- 19. Relative potency of proton-pump inhibitors-comparison of effects on intragastric pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Intragastric pH with oral vs intravenous bolus plus infusion proton-pump inhibitor therapy in patients with bleeding ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of pH on the interaction of ligands with the (H+ + K+)-ATPase purified from pig gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Validating Vonoprazan Fumarate's Efficacy in Preclinical GERD Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Vonoprazan Fumarate's performance against other alternatives in preclinical models of Gastroesophageal Reflux Disease (GERD). It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview of the supporting experimental data and methodologies.
Executive Summary
Gastroesophageal reflux disease (GERD) is a prevalent condition characterized by the reflux of stomach contents into the esophagus, leading to symptoms like heartburn and, in severe cases, erosive esophagitis. The management of GERD primarily focuses on controlling gastric acid secretion. This compound, a potassium-competitive acid blocker (P-CAB), represents a novel class of acid suppressants. Unlike proton pump inhibitors (PPIs), which irreversibly inhibit the H+/K+-ATPase (proton pump), Vonoprazan competitively and reversibly inhibits the pump.[1] This guide delves into the preclinical evidence that substantiates the efficacy of Vonoprazan in animal models of GERD, with a direct comparison to the widely used PPI, esomeprazole.
Comparative Efficacy of Vonoprazan and Esomeprazole
A pivotal preclinical study by Kogame et al. (2017) provides a direct comparison of Vonoprazan and esomeprazole in a surgically induced rat model of reflux esophagitis. The data from this study demonstrates the potent and sustained acid suppression effect of Vonoprazan, leading to a superior reduction in esophageal lesions compared to esomeprazole.
Table 1: Inhibitory Effects on Reflux Esophagitis in a Rat Model
| Treatment Group | Dose (mg/kg) | Length of Esophageal Lesion (mm) | Histological Score |
| Control (Vehicle) | - | 12.5 ± 1.5 | 3.8 ± 0.2 |
| Esomeprazole | 10 | 6.3 ± 1.1 | 2.1 ± 0.3 |
| Vonoprazan | 1 | 5.9 ± 1.2 | 1.9 ± 0.3 |
| Vonoprazan | 3 | 2.1 ± 0.7 | 1.1 ± 0.2 |
*P < 0.05 vs. Control. Data from Kogame et al. (2017).
The results clearly indicate that Vonoprazan, even at lower doses, exhibits a more potent inhibitory effect on the development of reflux esophagitis in this preclinical model compared to esomeprazole.
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.
Surgically Induced Reflux Esophagitis Model in Rats
This widely used model mimics chronic acid reflux in humans.
Procedure:
-
Animal Preparation: Male Wistar rats are fasted overnight with free access to water.
-
Anesthesia: The animals are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic agent.
-
Surgical Incision: A midline laparotomy is performed to expose the stomach and duodenum.
-
Ligation and Constriction: The transitional region between the forestomach and the glandular portion of the stomach is ligated with a silk thread. Subsequently, the duodenum near the pylorus is partially obstructed using a small piece of a catheter to induce gastric content reflux into the esophagus.[2]
-
Closure: The abdominal incision is closed in layers.
-
Post-operative Care: Animals are monitored for recovery and provided with appropriate post-operative care.
Histological Evaluation of Esophagitis
The severity of esophagitis is quantified using a histological scoring system.
Procedure:
-
Tissue Collection: At the end of the experimental period, the esophagus is excised.
-
Fixation and Processing: The tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
Staining: The sections are stained with hematoxylin and eosin (H&E).
-
Microscopic Examination and Scoring: A pathologist, blinded to the treatment groups, examines the slides and scores the severity of esophagitis based on the following criteria:
-
Epithelial erosion and ulceration: The extent of damage to the esophageal lining.
-
Inflammatory cell infiltration: The presence and density of inflammatory cells in the mucosa and submucosa.[3][4]
-
Basal cell hyperplasia: An increase in the thickness of the basal cell layer of the epithelium.
-
Papillary elongation: The extension of the lamina propria papillae towards the epithelial surface.
-
Each parameter is assigned a score, and the total histological score represents the overall severity of esophagitis.
Measurement of Intragastric pH
Monitoring intragastric pH provides a direct measure of the efficacy of acid-suppressing agents.
Procedure:
-
Animal Preparation: Rats are fasted with free access to water before the experiment.
-
pH Probe Implantation: A pH-sensitive electrode is surgically implanted into the stomach of the anesthetized rat.
-
Drug Administration: Vonoprazan, a PPI, or a vehicle is administered to the animals.
-
Data Recording: The intragastric pH is continuously monitored and recorded for a specified period.
-
Data Analysis: The percentage of time the intragastric pH remains above a certain threshold (e.g., pH 4) is calculated to assess the extent of acid suppression.[5][6]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided.
Gastric Acid Secretion Signaling Pathway
Mechanism of Action: Vonoprazan vs. PPIs
Preclinical Efficacy Evaluation Workflow
Conclusion
The preclinical data presented in this guide strongly support the efficacy of this compound in a rat model of reflux esophagitis. The quantitative comparison with esomeprazole highlights the potent acid-suppressing capabilities of Vonoprazan, leading to a more significant reduction in esophageal damage. The detailed experimental protocols and visual workflows provide a clear framework for understanding and potentially replicating these pivotal studies. For researchers and professionals in drug development, this information underscores the potential of Vonoprazan as a highly effective therapeutic agent for GERD and warrants further investigation into its clinical applications.
References
- 1. Vonoprazan a novel potassium competitive acid blocker; another leap forward - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of surgically induced chronic acid reflux esophagitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histological changes of the pharynx and larynx in rats with chronic acid reflux esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potent acid inhibition by vonoprazan in comparison with esomeprazole, with reference to CYP2C19 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Long-Term Safety and Efficacy of Vonoprazan Fumarate in Animal Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term safety and efficacy of Vonoprazan Fumarate, a potassium-competitive acid blocker (P-CAB), with traditional proton pump inhibitors (PPIs) based on preclinical animal studies. The data presented is intended to inform researchers and drug development professionals on the toxicological and pharmacological profiles of these gastric acid suppressants.
Executive Summary
Vonoprazan, a novel P-CAB, has demonstrated a distinct preclinical profile compared to PPIs such as Omeprazole, Lansoprazole, and Esomeprazole. While both classes of drugs effectively suppress gastric acid, their mechanisms of action and long-term safety profiles in animal models exhibit notable differences. Carcinogenicity studies in rodents have shown the development of gastric neuroendocrine (NE) tumors, specifically enterochromaffin-like (ECL) cell carcinoids, with both Vonoprazan and PPIs. This effect is largely attributed to the profound and sustained hypergastrinemia resulting from long-term acid suppression. Reproductive and developmental toxicity studies have established No-Observed-Adverse-Effect Levels (NOAELs) for Vonoprazan and comparator PPIs, with varying effects observed at higher doses in rats and rabbits.
Comparative Efficacy in Animal Models
Animal studies have demonstrated the potent and sustained acid-suppressing effects of Vonoprazan. In animal experiments, Vonoprazan accumulates to a high degree in the gastric glands in both resting and active states, which is suggested to contribute to its rapid onset of action compared to PPIs like Lansoprazole.[1]
Long-Term Safety Profile: A Comparative Analysis
The long-term safety of Vonoprazan and comparator PPIs has been evaluated in a series of animal studies, primarily focusing on carcinogenicity and reproductive toxicity.
Carcinogenicity Studies
Long-term (2-year) carcinogenicity studies in rats and mice have been a cornerstone in evaluating the safety of gastric acid suppressants. A common finding for both P-CABs and PPIs is the development of gastric ECL cell hyperplasia and carcinoid tumors in rats, a phenomenon linked to prolonged hypergastrinemia.
Table 1: Comparative Carcinogenicity of Vonoprazan and PPIs in Rodent Models
| Compound | Species | Duration | Dose Levels (mg/kg/day) | Key Findings |
| Vonoprazan | Rat | 2 years | 5 | Increased incidence of gastric endocrine tumors.[1] |
| Mouse | 2 years | 6 | Increased incidence of gastric endocrine tumors.[1] | |
| Omeprazole | Rat | 2 years | 1.7, 3.4, 13.8, 44.0, 140.8 | Dose-related increase in gastric ECL cell carcinoids in both sexes (higher incidence in females).[2] |
| Mouse | 78 weeks | Not specified | No increased tumor occurrence.[3] | |
| Lansoprazole | Rat | 1 year | Not specified | Enhanced carcinogenic effect of duodenogastric reflux, leading to a higher incidence of gastric adenocarcinomas (50% vs 27% in controls).[4] |
| Mouse | 2 years | 0.3, 2, 10 | No significant tumor findings. | |
| Esomeprazole | Rat/Mouse | 2 years | Carcinogenicity assessment based on Omeprazole data. |
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies are crucial for assessing the potential risks of a drug on fertility, embryonic development, and pre- and postnatal development.
Table 2: Comparative Reproductive and Developmental Toxicity of Vonoprazan and PPIs
| Compound | Species | Study Type | NOAEL (mg/kg/day) | Key Findings at Higher Doses |
| Vonoprazan | Rat | Embryo-fetal | 20 | No treatment-related effects observed.[5] |
| Rabbit | Embryo-fetal | 3.6 | Maternal toxicity (soft/liquid feces, decreased weight gain) and embryo-fetal growth retardation (delayed ossification) at 12 mg/kg/day.[5][6] | |
| Omeprazole | Rat | Fertility & General Reproductive | 138 | Dose-related post-implantation losses, decreased number of viable fetuses and pups, and retarded pup body weight gain.[3] |
| Rat | Embryo-fetal & Postnatal | <13.8 | Dose-related embryo/fetal and postnatal developmental toxicity.[3] | |
| Rabbit | Embryo-fetal | <6.9 | Dose-related increases in embryo-lethality, fetal resorptions, and pregnancy disruptions.[3] | |
| Lansoprazole | Rat | Subchronic (Preadolescent) | Not specified | Decreased body weight gain, microcytic hypochromic anemia at ≥50 mg/kg/day.[7] |
| Rat | Male Fertility | Not specified | Subchronic use at 10 mg/kg/day led to a significant decline in sperm count, motility, and testosterone.[8] | |
| Esomeprazole | Rat | Embryo-fetal | 280 | Maternal body weight gain reduction at the highest dose; no teratogenicity.[9] |
| Rabbit | Embryo-fetal | <86 | Maternal toxicity (decreased body weight gain) at mid and high doses; no teratogenicity.[9] |
Mechanism of Action: P-CABs vs. PPIs
The distinct mechanisms of action of Vonoprazan (a P-CAB) and PPIs underlie their different pharmacological profiles.
Signaling Pathway of Gastric Acid Secretion and Inhibition
The following diagram illustrates the signaling pathways leading to gastric acid secretion by parietal cells and the points of inhibition for both P-CABs and PPIs.
Caption: Gastric acid secretion pathway and points of inhibition.
Experimental Workflow for a 2-Year Rodent Carcinogenicity Bioassay
The following diagram outlines a typical experimental workflow for a 2-year carcinogenicity study in rodents.
Caption: Workflow for a 2-year rodent carcinogenicity study.
Experimental Protocols
Detailed experimental protocols for pivotal preclinical studies are often proprietary. However, the methodologies generally adhere to international guidelines such as those from the International Council for Harmonisation (ICH).
General Protocol for a 2-Year Carcinogenicity Study
-
Test System: Typically, Sprague-Dawley or Fischer 344 rats and CD-1 or B6C3F1 mice are used.
-
Group Size: Approximately 50 animals per sex per group.
-
Dose Administration: The test article is usually administered daily via oral gavage or mixed in the feed. A vehicle control group and at least two to three dose levels are included. The highest dose is often the maximum tolerated dose (MTD) determined from shorter-term toxicity studies.
-
In-life Observations: Animals are observed daily for clinical signs of toxicity, and body weights and food consumption are recorded weekly for the first 13 weeks and monthly thereafter.
-
Pathology: At the end of the 2-year period, all surviving animals are euthanized, and a full necropsy is performed. A comprehensive list of tissues is collected and preserved for histopathological examination by a veterinary pathologist.
General Protocol for an Embryo-Fetal Developmental Toxicity Study
-
Test System: Pregnant rats (e.g., Sprague-Dawley) and rabbits (e.g., New Zealand White) are used.
-
Group Size: A sufficient number of pregnant females to ensure a target of approximately 20 litters with viable fetuses per group.
-
Dose Administration: The test article is administered daily during the period of major organogenesis (e.g., gestation days 6-17 for rats and 6-18 for rabbits).
-
Maternal Observations: Dams are observed for clinical signs, and body weight and food consumption are monitored throughout gestation.
-
Fetal Evaluations: Near the end of gestation, fetuses are delivered by cesarean section. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.
Conclusion
The long-term animal safety data for this compound indicates a profile that, in many respects, is comparable to that of established PPIs, particularly concerning the induction of gastric ECL cell tumors in rodents as a consequence of profound acid suppression. The reproductive and developmental toxicity profiles also show some similarities, with effects generally observed at doses providing significant multiples of the clinical exposure. The key differences lie in the mechanism of action, with Vonoprazan offering a more rapid and sustained acid suppression. These preclinical findings provide a valuable foundation for the continued clinical evaluation and post-market surveillance of Vonoprazan and other P-CABs. Researchers and clinicians should consider the full spectrum of preclinical and clinical data when evaluating the risk-benefit profile of these agents for the management of acid-related disorders.
References
- 1. This compound, a novel potassium-competitive acid blocker, in the management of gastroesophageal reflux disease: safety and clinical evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Embryo-fetal toxicity assessment of vonoprazan in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Safety and pharmacokinetics of oral lansoprazole in preadolescent rats exposed from weaning through sexual maturity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Harmful Consequences of Proton Pump Inhibitors on Male Fertility: An Evidence from Subchronic Toxicity Study of Esomeprazole and Lansoprazole in Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
A Head-to-Head Battle for Gastric Acid Control: Vonoprazan vs. Esomeprazole
In the landscape of acid-suppressive therapies, two prominent players, Vonoprazan and Esomeprazole, represent distinct classes of drugs that tackle gastric acid secretion at its source: the proton pump. This guide provides a comprehensive in vivo comparison of their acid suppression capabilities, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and study workflows.
Mechanism of Action: A Tale of Two Inhibitors
Vonoprazan, a potassium-competitive acid blocker (P-CAB), and Esomeprazole, a proton pump inhibitor (PPI), both target the H+, K+-ATPase, the final step in the gastric acid production pathway. However, their modes of action differ significantly.
Esomeprazole, a traditional PPI, requires activation in the acidic environment of the gastric parietal cells. It then forms a covalent, irreversible bond with the proton pump, effectively inactivating it.[1][2] In contrast, Vonoprazan acts as a potassium-competitive inhibitor, binding reversibly to the proton pump without the need for acid activation.[3] This fundamental difference contributes to Vonoprazan's faster onset of action and more sustained acid suppression compared to Esomeprazole.
References
Vonoprazan Fumarate: A Statistical and Mechanistic Comparison with Traditional Acid Suppressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical and mechanistic comparison of Vonoprazan Fumarate, a potassium-competitive acid blocker (P-CAB), with traditional proton pump inhibitors (PPIs) and other acid suppressants. The following analysis is based on a review of extensive clinical trial data and pharmacological studies, offering valuable insights for research and development in the field of acid-related disorders.
Superior Efficacy and Rapid Onset of Action
Vonoprazan has demonstrated a superior efficacy profile in the treatment of acid-related conditions, primarily due to its novel mechanism of action. Unlike PPIs, which require an acidic environment for activation, Vonoprazan competitively blocks the potassium-binding site of the H+/K+-ATPase (proton pump) in gastric parietal cells, leading to a more potent, rapid, and prolonged acid suppression.[1][2][3][4][5][6] This results in a faster onset of action and a more consistent therapeutic effect.[1][3][6][7][8][9]
Clinical data consistently highlights Vonoprazan's superiority in key therapeutic areas:
-
Erosive Esophagitis: In the healing of erosive esophagitis, particularly in severe grades (Los Angeles Classification Grade C/D), Vonoprazan has shown significantly higher healing rates compared to lansoprazole.[10][11][12][13][14] A meta-analysis of randomized controlled trials revealed that Vonoprazan 20 mg was superior to lansoprazole 30 mg daily in healing severe erosive esophagitis at all measured time points (2, 4, and 8 weeks).[13]
-
Helicobacter pylori Eradication: Vonoprazan-based triple therapy has demonstrated significantly higher eradication rates for H. pylori compared to PPI-based triple therapies.[1][15][16] One study reported an eradication rate of 92.6% with a Vonoprazan regimen, compared to 75.9% with a lansoprazole regimen.[1] This enhanced efficacy is particularly noteworthy in cases of clarithromycin-resistant strains.[15][17][18]
Comparative Data Summary
The following tables summarize the key quantitative data from comparative clinical trials, illustrating the superior performance of this compound.
Table 1: Healing Rates in Erosive Esophagitis (EE)
| Treatment Group | Overall Healing Rate (by Week 8) | Healing Rate in Severe EE (Grade C/D) at Week 2 | Maintenance of Healing (at Week 24) |
| Vonoprazan 20 mg | 92.9%[10][11] | Superior to Lansoprazole (17.6% difference)[10][11] | Superior to Lansoprazole (8.7% difference)[10][11] |
| Lansoprazole 30 mg | 84.6%[10][11] | - | - |
| Vonoprazan 10 mg | - | - | Superior to Lansoprazole (7.2% difference)[10][11] |
| Lansoprazole 15 mg | - | - | - |
Table 2: Helicobacter pylori Eradication Rates (First-Line Triple Therapy)
| Treatment Group | Eradication Rate (Intention-to-Treat) |
| Vonoprazan-based therapy | 87.9% - 91.4%[15][16] |
| Esomeprazole-based therapy | 71.6%[15] |
| Rabeprazole-based therapy | 62.9%[15] |
| Lansoprazole-based therapy | 57.3% - 74.8%[15][16] |
Table 3: Pharmacokinetic and Pharmacodynamic Profile
| Parameter | Vonoprazan | Conventional PPIs (e.g., Lansoprazole, Esomeprazole) |
| Mechanism of Action | Potassium-Competitive Acid Blocker (P-CAB)[1][3] | Proton Pump Inhibitor (PPI)[1] |
| Activation Requirement | No acid activation required[1] | Requires acidic environment[1] |
| Onset of Action | Rapid, with maximal effect from the first dose[1][7] | Slower, requires 3-5 days for maximal effect[1] |
| Plasma Half-life | ~7 hours[7][9] | ~1.6 hours (Esomeprazole)[7] |
| Duration of Acid Suppression | Long-lasting, sustained over 24 hours[1][7] | Shorter duration, potential for nocturnal acid breakthrough[1] |
| % Time Intragastric pH > 4 (Day 1) | Significantly higher (e.g., 71.4% for Vonoprazan 20mg vs. 23.9% for Esomeprazole 20mg)[9][19] | Lower |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are outlines of typical experimental protocols employed in the comparative assessment of Vonoprazan.
Protocol 1: Assessment of Healing in Erosive Esophagitis
-
Patient Selection: Adult patients with endoscopically confirmed erosive esophagitis (classified according to the Los Angeles Classification System) are recruited.[10][11]
-
Randomization: Patients are randomized in a double-blind manner to receive either Vonoprazan (e.g., 20 mg once daily) or a comparator PPI (e.g., lansoprazole 30 mg once daily) for a predefined period (e.g., up to 8 weeks).[10][11]
-
Primary Endpoint Assessment: The primary endpoint is the percentage of patients with healed erosive esophagitis, confirmed by endoscopy at the end of the treatment period (e.g., week 8).[10][11]
-
Secondary Endpoint Assessment: Secondary endpoints may include the rate of healing at earlier time points (e.g., week 2), the percentage of heartburn-free days, and the maintenance of healing in a subsequent long-term phase (e.g., 24 weeks) with maintenance doses.[10][11]
-
Safety and Tolerability: Adverse events are monitored and recorded throughout the study to assess the safety and tolerability of the treatments.[13]
Protocol 2: Evaluation of Helicobacter pylori Eradication
-
Patient Selection: Patients with a confirmed H. pylori infection are enrolled. Diagnosis is typically confirmed by methods such as the urea breath test (UBT), histology, or rapid urease test.[20][21]
-
Treatment Regimens: Patients are randomized to receive a triple therapy regimen for a specified duration (e.g., 7 days).
-
Eradication Assessment: The success of eradication is assessed, typically 4 weeks after the completion of therapy, using a non-invasive method like the 13C-urea breath test.[20][21][22]
-
Data Analysis: Eradication rates are calculated for both intention-to-treat (ITT) and per-protocol (PP) populations.[16][23]
-
Adverse Event Monitoring: The incidence and nature of adverse events are recorded for each treatment group.[16]
Protocol 3: Intragastric pH Monitoring
-
Subject Enrollment: Healthy adult volunteers or patients with acid-related disorders are recruited for the study.
-
pH Monitoring Setup: A pH monitoring system with a gastric electrode is used to continuously measure intragastric pH over a 24-hour period.[24][25][26] The correct placement and calibration of the electrode are critical for data accuracy.[24]
-
Study Design: A crossover design is often employed, where subjects receive different treatments (e.g., Vonoprazan, a PPI, or placebo) in a randomized sequence, with a washout period between each treatment phase.[25]
-
Data Collection: Intragastric pH is recorded continuously, and key parameters are calculated, including the percentage of time the pH remains above a certain threshold (e.g., pH > 4) over the 24-hour period.[1]
-
Standardization: Meals and daily activities are standardized to minimize variability in gastric pH measurements.[24]
Visualizing the Data: Signaling Pathways and Experimental Workflows
To further elucidate the comparative aspects of Vonoprazan, the following diagrams visualize its mechanism of action and a typical clinical trial workflow.
Caption: Mechanism of Action: Vonoprazan vs. PPIs.
Caption: Erosive Esophagitis Clinical Trial Workflow.
Caption: Treatment Decision Logic: Vonoprazan vs. PPIs.
References
- 1. Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the Study of this compound vs. Proton Pump Inhibitors in the Treatment of Gastroesophageal Reflux Disease [scirp.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the Use of Vonoprazan and Proton Pump Inhibitors for the Treatment of Peptic Ulcers Resulting from Endoscopic Submucosal Dissection: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mediacdn.gi.org [mediacdn.gi.org]
- 7. researchgate.net [researchgate.net]
- 8. scirp.org [scirp.org]
- 9. This compound, a novel potassium-competitive acid blocker, in the management of gastroesophageal reflux disease: safety and clinical evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. Vonoprazan Versus Lansoprazole for Healing and Maintenance of Healing of Erosive Esophagitis: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. vonoprazan-versus-lansoprazole-for-healing-and-maintenance-of-healing-of-erosive-esophagitis-a-randomized-trial - Ask this paper | Bohrium [bohrium.com]
- 13. Vonoprazan is superior to lansoprazole for healing of severe but not mild erosive esophagitis: A systematic review with meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Direct Comparison of the Efficacy and Safety of Vonoprazan Versus Proton-Pump Inhibitors for Gastroesophageal Reflux Disease: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative study: Vonoprazan and proton pump inhibitors in Helicobacter pylori eradication therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and Safety of Vonoprazan-Based versus Proton Pump Inhibitor-Based Triple Therapy for Helicobacter pylori Eradication: A Meta-Analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. frontiersin.org [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. medscape.com [medscape.com]
- 21. Diagnostic Methods for Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Diagnostic methods for Helicobacter pylori detection and eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 23. gi.org [gi.org]
- 24. Quality of Studies for Gastric pH Measurements with vonoprazan - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Vonoprazan Fumarate: A Comparative Analysis of Therapeutic Potential in Acid-Related Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Vonoprazan Fumarate's performance against traditional proton pump inhibitors (PPIs), supported by peer-reviewed experimental data. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential of this novel potassium-competitive acid blocker (P-CAB).
Executive Summary
This compound has emerged as a potent alternative to PPIs for the management of acid-related disorders, demonstrating comparable or superior efficacy in several key areas.[1] As a P-CAB, Vonoprazan directly and reversibly inhibits the H+/K+-ATPase enzyme, the final step in gastric acid secretion.[2][3][4] This distinct mechanism of action results in a more rapid onset, potent, and sustained acid suppression compared to PPIs.[2][5][6] Clinical trials have highlighted its advantages in the healing of erosive esophagitis and the eradication of Helicobacter pylori.[7][8][9]
Comparative Data on Therapeutic Efficacy
The following tables summarize key quantitative data from comparative clinical trials.
Table 1: Healing Rates in Erosive Esophagitis (Vonoprazan vs. Lansoprazole)
| Outcome | Vonoprazan (20 mg) | Lansoprazole (30 mg) | Study/Analysis |
| Healing Rate at Week 8 | 92.9% | 84.6% | PHALCON-EE Trial[7][10] |
| Healing Rate at Week 8 (Asian Patients) | 92.4% | 91.3% | Xiao et al.[11] |
| Healing Rate in Severe EE (LA Grade C/D) at Week 8 | 92% | 72% | PHALCON-EE Trial[12] |
| Maintenance of Healing at 24 Weeks (Recurrence Rate) | 12.3% (20 mg) | 25.5% (15 mg) | Ashida et al.[7] |
Table 2: Helicobacter pylori Eradication Rates (Vonoprazan-based vs. PPI-based Triple Therapy)
| Regimen | Eradication Rate (Intention-to-Treat) | Eradication Rate (Per-Protocol) | Study/Analysis |
| 10-day VAL (Vonoprazan, Amoxicillin, Levofloxacin) | 91.4% | 93.4% | Yongwatana et al.[13] |
| 14-day OAC (Omeprazole, Amoxicillin, Clarithromycin) | 80.7% | 83.7% | Yongwatana et al.[13] |
| 14-day Vonoprazan dual therapy (Vonoprazan, Amoxicillin) | 93.5% | - | Randomized Control Trial[9] |
| 14-day PPI triple therapy (Omeprazole, Amoxicillin, Clarithromycin) | 83.9% | - | Randomized Control Trial[9] |
| 7-day Vonoprazan triple therapy (VPZ/AC) | 94.6% | 95.5% | Retrospective Study[14] |
| 7-day Rabeprazole triple therapy (RPZ/AC) | 86.7% | 86.7% | Retrospective Study[14] |
Table 3: Pharmacodynamic Comparison (Vonoprazan vs. Esomeprazole)
| Parameter (Day 7) | Vonoprazan (20 mg) | Esomeprazole (20 mg) | Study |
| Mean 24-h pH ≥4 Holding Time Ratio | 85.8% | 61.2% | Phase I Study[15] |
Mechanism of Action: A Tale of Two Inhibitors
The fundamental difference between Vonoprazan and PPIs lies in their mechanism of inhibiting the gastric proton pump (H+/K+-ATPase).
Figure 1: Comparative Mechanism of Action
Experimental Protocols
The data presented in this guide are derived from randomized, controlled, double-blind clinical trials, which represent the gold standard in clinical research. A generalized workflow for these trials is outlined below.
Key Methodologies in Comparative Clinical Trials
-
Patient Recruitment: Adult patients with a confirmed diagnosis of erosive esophagitis (via endoscopy) or H. pylori infection (via urea breath test or biopsy) were enrolled.[13] Key exclusion criteria typically included severe concomitant diseases, allergies to study medications, and recent use of acid-suppressing drugs or antibiotics.
-
Randomization and Blinding: Participants were randomly assigned to receive either Vonoprazan or a PPI-based regimen. Both patients and investigators were blinded to the treatment allocation to prevent bias.
-
Treatment Administration:
-
Erosive Esophagitis Trials: Patients typically received once-daily oral doses of either Vonoprazan (e.g., 20 mg) or a PPI (e.g., lansoprazole 30 mg) for a healing phase of up to 8 weeks.[10] A subsequent maintenance phase with lower doses might follow for healed patients.[10]
-
H. pylori Eradication Trials: Treatment consisted of multi-drug regimens administered for 7 to 14 days. For example, a Vonoprazan-based triple therapy would include Vonoprazan, amoxicillin, and clarithromycin, while a PPI-based therapy would substitute the PPI for Vonoprazan.[13]
-
-
Efficacy Assessment:
-
Erosive Esophagitis: The primary endpoint was the rate of esophageal mucosal healing, as confirmed by endoscopy at pre-defined time points (e.g., week 8).[10]
-
H. pylori Eradication: Eradication was confirmed by a negative urea breath test or stool antigen test performed at least 4 weeks after the completion of therapy.[13]
-
-
Safety and Tolerability Assessment: Adverse events were monitored and recorded throughout the study period. The incidence, severity, and type of adverse events were compared between the treatment groups.
Figure 2: Generalized Experimental Workflow
Conclusion
Peer-reviewed evidence strongly suggests that this compound offers significant therapeutic potential, particularly in patient populations that may be less responsive to traditional PPIs. Its rapid, potent, and sustained acid suppression provides a reliable alternative for the management of erosive esophagitis and the eradication of H. pylori. While long-term safety data continues to be gathered, the current body of evidence positions Vonoprazan as a valuable addition to the armamentarium for treating acid-related disorders.
References
- 1. Vonoprazan versus proton pump inhibitors for the management of gastroesophageal reflux disease: A protocol for a systematic review with meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. nbinno.com [nbinno.com]
- 7. gastroscholar.com [gastroscholar.com]
- 8. Vonoprazan With Amoxicillin or Amoxicillin and Clarithromycin for the Treatment of Helicobacter pylori Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Vonoprazan and Amoxicillin Dual Therapy with Standard Triple Therapy with Proton Pump Inhibitor for Helicobacter Pylori eradication: A Randomized Control Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vonoprazan Versus Lansoprazole for Healing and Maintenance of Healing of Erosive Esophagitis: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vonoprazan: A New Potassium-Competitive Acid Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Shorter H pylori Treatment With Vonoprazan Shows Better Results | MDedge [mdedge.com]
- 14. tandfonline.com [tandfonline.com]
- 15. ovid.com [ovid.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Vonoprazan Fumarate
For researchers and scientists in the dynamic field of drug development, the responsible management of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Vonoprazan Fumarate, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these protocols is critical for maintaining a safe and compliant research setting.
Understanding the Regulatory Landscape
The disposal of pharmaceutical waste, including research compounds like this compound, is governed by a multi-layered regulatory framework. In the United States, the Environmental Protection Agency (EPA) sets the primary guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[1][2][3] Additionally, state and local regulations may impose more stringent requirements.[1] It is crucial for research institutions to have a dedicated Environmental Health and Safety (EHS) department to manage and oversee the disposal of chemical waste in accordance with all applicable regulations.[4]
Core Principles of this compound Disposal
Based on available Safety Data Sheets (SDS) and general chemical waste guidelines, the following principles should be strictly followed for the disposal of this compound:
-
Avoid Improper Disposal: Under no circumstances should this compound be disposed of down the sink or in the regular trash.[5][6] This practice can lead to environmental contamination and potential harm to public health.
-
Professional Disposal is Key: The recommended method for disposing of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] This should be arranged through your institution's EHS department or a specialized waste disposal company.[8]
-
Proper Containment: Collect all this compound waste in a sturdy, leak-proof container that is compatible with the chemical.[5][6] The container must be kept sealed at all times, except when adding waste.[5][6]
-
Accurate Labeling: All waste containers must be clearly labeled with the full chemical name "this compound" and an indication that it is hazardous waste.[5][6] Do not use abbreviations or chemical formulas.
-
Safe Storage: Store waste containers in a designated and properly managed satellite accumulation area.[6] Ensure that incompatible wastes are segregated to prevent dangerous reactions.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting:
-
Segregation of Waste:
-
Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weigh boats, spatulas) in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a separate, compatible, and clearly labeled liquid hazardous waste container. The label must list all chemical constituents, including the solvent(s) and the estimated concentration of this compound.
-
Empty Containers: A container that held this compound is not considered empty until it has been triple-rinsed. The first rinseate must be collected and disposed of as hazardous waste.[5][9] Subsequent rinses may also need to be collected depending on local regulations.
-
-
Container Management:
-
Use containers provided or approved by your institution's EHS department.
-
Ensure containers are in good condition and have a secure, tight-fitting lid.
-
Do not overfill containers; a general rule is to fill them to no more than 90% capacity.
-
-
Labeling and Documentation:
-
Attach a completed hazardous waste label to each container as soon as waste is first added.
-
The label should include the full chemical name(s) of the contents, the approximate percentages of each component, and the date the container was started.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area that is under the control of the laboratory personnel.
-
The storage area should be away from drains and areas of high traffic.
-
-
Request for Pickup:
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste generated in a research laboratory.
Caption: Decision workflow for the proper disposal of this compound waste.
Quantitative Data Summary
While specific disposal limits for this compound are not publicly available and are subject to local regulations and the policies of waste management facilities, general guidelines for laboratory chemical waste accumulation can be referenced.
| Waste Category | Accumulation Limit (Federal Guideline) | Disposal Action |
| General Hazardous Waste | 55 gallons | Request pickup from EHS within 3 days of reaching the limit.[6] |
| Acutely Toxic Waste (P-listed) | 1 quart (liquid) or 1 kg (solid) | Request pickup from EHS within 3 days of reaching the limit.[6] (Note: this compound is not currently P-listed) |
| Empty Chemical Containers | Not applicable | Must be triple-rinsed, with the first rinse collected as hazardous waste, before being disposed of or recycled.[5][9] |
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental responsibility within the scientific community. Always consult your institution's specific EHS guidelines for the most accurate and up-to-date information.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Chemical Waste | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. medkoo.com [medkoo.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
